(1R)-Chrysanthemolactone
Descripción
Propiedades
IUPAC Name |
(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKBEOUVVTWXNF-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930929 | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74411-65-7, 14087-70-8 | |
| Record name | Chrysantellin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1R)-Chrysanthemolactone: A Technical Guide to Its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Chrysanthemolactone is a monoterpenoid lactone that has been identified in a select number of plant species. As a member of the diverse terpenoid family, it holds potential for further scientific investigation due to the wide range of biological activities exhibited by similar compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, outlines a representative experimental protocol for its isolation, and discusses its biosynthetic origins and the broader biological activities of related compounds.
Natural Sources of this compound
This compound has been primarily isolated from plants belonging to the Asteraceae family, a large and diverse family of flowering plants. The identified sources include:
-
Dendranthema indicum : This species, a type of chrysanthemum, is a known source of this compound. Chrysanthemums are rich in various sesquiterpenoids, and different species have been found to contain a wide array of these compounds, some with demonstrated anti-inflammatory, antibacterial, and antitumor activities.[1][2]
-
Laggera alata : This plant, also a member of the Asteraceae family, has been reported to contain this compound. Laggera alata is used in traditional medicine and has been investigated for its hepatoprotective and anti-inflammatory properties, which are often attributed to its flavonoid and terpenoid constituents.[3][4][5]
Quantitative Data
As of the latest literature review, specific quantitative data regarding the concentration of this compound in Dendranthema indicum and Laggera alata has not been published. However, to provide a reference for researchers, the following table presents data on the yield of other sesquiterpene lactones from a representative member of the Asteraceae family, Cichorium intybus (chicory). This data is intended to offer a general understanding of the potential yields that might be expected when working with similar compounds in this plant family.
| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |
| 11,13-dihydrolactucin (DHLc) | Cichorium intybus | Root Powder (750 g) | Water Maceration, Liquid-Liquid Extraction, Reversed-Phase Chromatography | 642.3 ± 76.3 mg | [6] |
| Lactucin (B167388) (Lc) | Cichorium intybus | Root Powder (750 g) | Water Maceration, Liquid-Liquid Extraction, Reversed-Phase Chromatography | 175.3 ± 32.9 mg | [6] |
Note: The yields presented above are for different sesquiterpene lactones from a different plant and should be considered as a general reference only.
Experimental Protocols
A detailed experimental protocol for the specific isolation of this compound is not available in the published literature. However, the following is a representative protocol for the extraction and isolation of sesquiterpene lactones from a member of the Asteraceae family, which can be adapted by researchers. This protocol is based on the successful isolation of lactucin and 11,13-dihydrolactucin from Cichorium intybus roots.[6]
Representative Protocol: Isolation of Sesquiterpene Lactones from Asteraceae
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., flowers, leaves, or roots) at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform maceration of the powdered plant material with a suitable solvent. For the isolation of lactones from chicory roots, water maceration (17 hours at 30°C) was found to be effective for the hydrolysis of conjugated forms and increased yield of free lactones.[6]
-
Alternatively, maceration with organic solvents such as methanol (B129727) or ethanol (B145695) can be employed.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to fractionate the extract based on compound polarity. Sesquiterpene lactones are often found in the dichloromethane or ethyl acetate fractions.
4. Chromatographic Purification:
-
Subject the fraction containing the target lactones to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to isolate the pure compound.
5. Structure Elucidation:
-
Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) to confirm its structure as this compound.
Biosynthesis and Biological Context
This compound is a monoterpenoid, and its biosynthesis in plants follows the general terpenoid biosynthesis pathway.
Terpenoid Biosynthesis Pathway
Terpenoids are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7][8][9] In plants, these precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[7][8] Monoterpenes, such as chrysanthemolactone, are typically synthesized in the plastids via the MEP pathway.
Biological Activities of Related Compounds
While specific biological activities of this compound have not been extensively reported, the broader classes of compounds to which it belongs, namely monoterpenoid and sesquiterpenoid lactones, are known for a wide range of pharmacological effects.
-
Sesquiterpene Lactones from Chrysanthemum Species : Many sesquiterpene lactones isolated from various Chrysanthemum species have demonstrated significant anti-inflammatory, antibacterial, antitumor, insecticidal, and antiviral activities.[1][2] The presence of an α-methylene-γ-butyrolactone moiety is often associated with their biological activity.[1]
-
Iridoid Lactones : Iridoids, another class of monoterpenoids, exhibit diverse pharmacological properties including neuroprotective, anti-inflammatory, hepatoprotective, and cardio-protective effects.[10][11]
The structural features of this compound suggest that it may possess similar biological activities, making it a compound of interest for further pharmacological screening and drug discovery efforts.
Conclusion
This compound is a naturally occurring monoterpenoid found in Dendranthema indicum and Laggera alata. While quantitative data on its abundance is currently limited, this guide provides a framework for its isolation based on established methods for similar compounds from the Asteraceae family. The biosynthetic pathway for monoterpenoids provides a basis for understanding its formation in plants. The known biological activities of related lactones highlight the potential of this compound as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Properties of Laggera alata Extract and its Principle Components Against d-Galactosamine-Injured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotective effect of total flavonoids from Laggera alata against carbon tetrachloride-induced injury in primary cultured neonatal rat hepatocytes and in rats with hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openlib.tugraz.at [openlib.tugraz.at]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (1R)-Chrysanthemolactone, a monoterpenoid lactone of interest for its potential biological activities. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes the current understanding of the biosynthesis of its likely precursors, primarily drawing from the well-characterized pathway of chrysanthemic acid in Tanacetum cinerariifolium (pyrethrum). The guide details the enzymatic steps, proposes a logical final oxidation step to form the lactone ring, and provides generalized experimental protocols and data presentation formats relevant to its study.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed through the methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The pathway to the key intermediate, (+)-trans-chrysanthemol, has been elucidated as part of the biosynthesis of pyrethrins, a class of natural insecticides.[1][2][3] The final conversion of this alcohol to the corresponding lactone is hypothesized to be catalyzed by a cytochrome P450 monooxygenase.
The proposed enzymatic steps are as follows:
-
Formation of Chrysanthemyl Diphosphate: The pathway initiates with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) in an irregular head-to-middle fashion. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS) to yield (+)-chrysanthemyl diphosphate (CPP).[1][3]
-
Hydrolysis to Chrysanthemol: The diphosphate moiety of CPP is hydrolyzed to form (+)-trans-chrysanthemol. This step can be catalyzed by a phosphatase, and it has been suggested that TcCDS itself may possess this secondary activity under certain conditions.[2]
-
Oxidation to Chrysanthemic Aldehyde: The primary alcohol group of (+)-trans-chrysanthemol is oxidized to an aldehyde, forming (+)-trans-chrysanthemic aldehyde. This reaction is catalyzed by an alcohol dehydrogenase (ADH), such as TcADH2.[2][4]
-
Oxidation to Chrysanthemic Acid (Side Branch): In the pyrethrin pathway, (+)-trans-chrysanthemic aldehyde is further oxidized to (+)-trans-chrysanthemic acid by an aldehyde dehydrogenase (ALDH), like TcALDH1.[2][4] This represents a branch point from the proposed chrysanthemolactone pathway.
-
Hypothesized Lactonization: It is proposed that (+)-trans-chrysanthemol, or a closely related intermediate, undergoes an oxidative cyclization to form this compound. This type of reaction, involving the hydroxylation of a methyl group followed by intramolecular cyclization with a nearby carboxyl or hydroxyl group, is often catalyzed by cytochrome P450 monooxygenases (CYPs) in terpenoid biosynthesis.[5] While a specific CYP for this reaction has not yet been identified in a chrysanthemolactone-producing organism, it represents the most plausible enzymatic step to form the lactone ring.
Data Presentation
The following tables provide a template for summarizing quantitative data that would be generated during the elucidation and characterization of the this compound biosynthetic pathway.
Table 1: Kinetic Parameters of Biosynthetic Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/mg/min) | Optimal pH | Optimal Temperature (°C) |
| Chrysanthemyl Diphosphate Synthase (CDS) | DMAPP | Data not available | Data not available | Data not available | Data not available | Data not available |
| Alcohol Dehydrogenase (ADH) | (+)-trans-chrysanthemol | Data not available | Data not available | Data not available | Data not available | Data not available |
| Putative Cytochrome P450 Lactonase | (+)-trans-chrysanthemol | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in a Chrysanthemolactone-Producing Organism
| Metabolite | Tissue/Cellular Compartment | Concentration (µg/g fresh weight) | Standard Deviation |
| (+)-trans-chrysanthemol | Leaf Trichomes | Data not available | Data not available |
| (+)-trans-chrysanthemic aldehyde | Leaf Trichomes | Data not available | Data not available |
| This compound | Leaf Trichomes | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments required to elucidate and characterize the biosynthetic pathway of this compound. These are based on established methods for studying terpene biosynthesis.[6][7][8]
Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes
-
Gene Amplification: Amplify the coding sequences of candidate genes (e.g., CDS, ADH, CYP) from cDNA synthesized from a chrysanthemolactone-producing organism.
-
Vector Ligation: Clone the amplified gene fragments into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Transformation: Transform the expression constructs into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic digestion.
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Purity Verification: Verify the purity and size of the protein using SDS-PAGE.
Protocol 2: In Vitro Enzyme Assays
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, substrate (e.g., DMAPP for CDS, (+)-trans-chrysanthemol for ADH and the putative CYP), and necessary cofactors (e.g., Mg²⁺ for CDS, NAD⁺/NADP⁺ for ADH, NADPH and a cytochrome P450 reductase for the CYP).
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.
-
Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
Protocol 3: Identification of Cytochrome P450 Activity
-
Microsome Preparation: Isolate microsomes from the heterologous host (e.g., yeast) expressing the candidate CYP gene. Microsomes contain the membrane-bound P450s and their reductase partners.
-
Enzyme Assay: Perform an in vitro assay as described in Protocol 2, using the microsomal fraction as the enzyme source.
-
Inhibitor Studies: To confirm P450 involvement, perform the assay in the presence of known cytochrome P450 inhibitors (e.g., carbon monoxide, ketoconazole). A significant reduction in product formation indicates P450 activity.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for enzyme characterization.
References
- 1. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Terpene produced by coexpression of the TPS and P450 genes from Lavandula angustifolia protects plants from herbivore attacks during budding stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data
Due to the limited availability of published spectroscopic data for (1R)-Chrysanthemolactone, the following tables present data for structurally related compounds, primarily cis-chrysanthemic acid, to provide an expected range and pattern of signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound and Comparative Data for cis-Chrysanthemic Acid
| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for cis-Chrysanthemic Acid (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 | ~1.5 - 1.7 | 1.68 | d | 8.0 |
| H-2 | ~2.0 - 2.2 | 2.15 | dd | 8.0, 5.5 |
| H-5 | ~4.9 - 5.1 | 5.08 | d | 8.5 |
| CH₃ (C4) | ~1.2 - 1.4 | 1.18 | s | - |
| CH₃ (C4) | ~1.1 - 1.3 | 1.25 | s | - |
| CH₃ (C7) | ~1.7 - 1.9 | 1.72 | s | - |
| CH₃ (C7) | ~1.6 - 1.8 | 1.72 | s | - |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. The actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Comparative Data for cis-Chrysanthemic Acid
| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for cis-Chrysanthemic Acid (ppm) |
| C-1 | ~30 - 35 | 32.4 |
| C-2 | ~35 - 40 | 38.7 |
| C-3 | ~170 - 175 | 174.5 (COOH) |
| C-4 | ~25 - 30 | 28.9 |
| C-5 | ~120 - 125 | 124.7 |
| C-6 | ~130 - 135 | 132.1 |
| C-7 | ~20 - 25 | 20.4 |
| C-8 | ~25 - 30 | 25.4 |
| C-9 | ~20 - 25 | 22.3 |
| C-10 | ~25 - 30 | 26.1 |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. The lactone carbonyl (C-3) in this compound is expected to be in a similar region to the carboxylic acid carbon of chrysanthemic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are expected for the γ-lactone and the hydrocarbon framework.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (γ-lactone) | 1760 - 1780 | Strong |
| C-O (lactone) | 1150 - 1250 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
| C=C | ~1640 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| Analysis | Predicted Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Predicted [M]+ | m/z 166 |
| Key Fragment Ions | m/z 151 ([M-CH₃]⁺), m/z 123 ([M-C₃H₇]⁺), m/z 95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR (¹H and ¹³C) Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
FT-IR Analysis:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
GC-MS Analysis:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
References
In-depth Technical Guide on the Biological Activity of (1R)-Chrysanthemolactone
An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth research on the biological activity of the specific monoterpenoid (1R)-Chrysanthemolactone. While its existence is documented and it is commercially available, detailed studies elucidating its mechanisms of action, quantitative biological data, and specific signaling pathways appear to be unpublished or not widely disseminated.
This guide summarizes the limited available information and highlights the current knowledge gaps regarding this particular natural product.
Chemical Identity and Structure
This compound is a monoterpenoid lactone. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| CAS Number | 14087-70-8 |
| SMILES | CC1(C[C@H]2--INVALID-LINK--C(=O)O1)C |
Overview of Biological Activity
Information on the biological activity of this compound is sparse and largely descriptive, lacking the detailed experimental data necessary for a comprehensive technical whitepaper. Commercial suppliers note several potential biological effects, though these claims are not substantiated with references to peer-reviewed scientific studies. The purported activities include:
-
Saponin-like properties.
-
Inhibitory effect on α-pinene metabolism.
-
Protective effects against metabolic disorders and proton radiation.
-
Insecticidal properties.
-
Antibacterial activity , with some claims of inhibition against Mycobacterium tuberculosis and Mycobacterium avium.
It is crucial to emphasize that these descriptions are not supported by accessible quantitative data (e.g., IC₅₀ or EC₅₀ values), detailed experimental protocols, or elucidated signaling pathways in the current body of scientific literature.
Experimental Data and Protocols
A thorough search of scientific databases for studies specifically investigating this compound did not yield any publications containing detailed experimental protocols or quantitative data regarding its biological effects. Research on the Chrysanthemum genus is extensive; however, it primarily focuses on other classes of compounds such as sesquiterpenoid lactones, flavonoids, and pyrethroids, which are known for their significant biological activities.
Due to the absence of this fundamental data, a structured table of quantitative results cannot be provided.
Signaling Pathways and Mechanisms of Action
There is no available information in the scientific literature detailing the signaling pathways modulated by this compound or its specific molecular mechanisms of action. Elucidating these pathways would require dedicated in vitro and in vivo studies, which do not appear to have been published.
Consequently, the creation of diagrams for signaling pathways, as requested, is not possible based on the current state of knowledge.
Logical Relationships and Experimental Workflows
The logical relationship for future research on this compound would follow a standard drug discovery and development workflow. This would begin with initial screening to validate the purported biological activities, followed by more in-depth studies to determine efficacy, mechanism of action, and safety.
A generalized workflow for future investigation is depicted below.
Caption: A generalized experimental workflow for the future investigation of this compound.
Conclusion
While this compound is a known natural product, it remains largely uncharacterized in terms of its biological activity from a rigorous scientific perspective. The information available is high-level and lacks the detailed, quantitative, and mechanistic data required by researchers, scientists, and drug development professionals. The absence of peer-reviewed research specifically on this compound means that a comprehensive technical guide on its biological activity cannot be constructed at this time. Further primary research is necessary to explore the potential of this molecule and validate the preliminary claims made by commercial suppliers.
A Technical Review of (1R)-Chrysanthemolactone: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-Chrysanthemolactone, a monoterpenoid lactone naturally occurring in the flowers of Dendranthema indicum, represents a class of bioactive compounds with potential applications in pharmacology and agriculture. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthetic approaches, and biological activities. While data on the pure (1R)-stereoisomer is limited, this document consolidates information on related chrysanthemolactone compounds and extracts to offer a foundational understanding. Key areas of focus include a plausible synthetic pathway via Baeyer-Villiger oxidation, documented antibacterial and insecticidal properties of related compounds, and the likely mechanism of action through modulation of the NF-κB signaling pathway. All quantitative data are summarized for clarity, and a representative experimental protocol for synthesis is provided.
Introduction
This compound (CAS No: 14087-70-8) is a bicyclic monoterpenoid lactone with the chemical formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol .[1][2][3] It is structurally related to camphor (B46023) and is a constituent of plants from the Chrysanthemum genus, long used in traditional medicine.[3][4] Terpenoid lactones as a class are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The primary mechanism often involves the modulation of key cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][5][6]
This document serves as a technical resource, summarizing the current knowledge on this compound to support further research and development efforts.
Synthesis and Stereochemistry
The logical precursor for this compound (also known as (+)-1,2-campholide) is the corresponding ketone, (1R)-(+)-Camphor, which is commercially available. The Baeyer-Villiger oxidation of camphor would introduce an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon, yielding the desired bicyclic lactone structure.
Logical Synthesis Workflow
The diagram below illustrates the proposed synthetic transformation from (1R)-(+)-Camphor to this compound.
Caption: Proposed synthesis of this compound via Baeyer-Villiger oxidation.
Biological Activity
The biological activities of pure this compound are not extensively documented with quantitative data. However, its known effects include inhibitory action on α-pinene metabolism and potential protective effects against metabolic disorders.[1] Notably, it is reported to have insecticidal properties and antibacterial activity against specific strains like Mycobacterium tuberculosis and Mycobacterium avium through the inhibition of protein synthesis.[1]
To provide a quantitative perspective, the following tables summarize the antimicrobial and insecticidal activities of related Chrysanthemum extracts and other monoterpenoid lactones.
Table 1: Antibacterial Activity of Chrysanthemum Extracts
| Extract/Fraction Source | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Citation |
| C. cinerariaefolium (Fraction 3) | Methicillin-resistant S. aureus (MRSA) | 6.5 | 12.5 | [1] |
| C. indicum (Essential Oil) | Streptococcus mutans | 0.1 | 0.2 | [9] |
| C. indicum (Essential Oil) | Streptococcus sobrinus | 0.2 | 0.4 | [9] |
| C. indicum (Essential Oil) | Streptococcus sanguinis | 0.2 | 0.4 | [9] |
| Chrysanthemum buds (Crude Extract) | Cronobacter sakazakii | 10 | 20 | [2][10] |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. The data is for extracts/fractions, not pure this compound.
Table 2: Insecticidal Activity of Related Monoterpenes
| Compound | Test Organism | LC₅₀ | Citation |
| (-)-Carvone | Tuta absoluta (larvae) | 1.30 mg/L | [11] |
| Cuminaldehyde | Tuta absoluta (larvae) | 1.41 mg/L | [11] |
| 1,8-Cineole | Plutella xylostella (3rd instar larvae) | 0.441 mg/L | [11] |
| Linalool | Spodoptera litura (3rd instar larvae) | 8.348 µ g/larva | [11] |
Note: LC₅₀ = Median Lethal Concentration. This data is for structurally related monoterpenes to provide context for potential insecticidal activity.
Mechanism of Action: NF-κB Signaling Pathway Inhibition
A primary mechanism by which terpenoids, including monoterpenoid lactones, exert their anti-inflammatory and other biological effects is through the inhibition of the NF-κB signaling pathway.[1][5][6] This pathway is a central regulator of immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
Terpenoid lactones can interfere with this cascade at multiple points, such as by inhibiting IKK activation or by directly preventing NF-κB's ability to bind to DNA.[1][4]
NF-κB Signaling Pathway and Point of Inhibition
The diagram below outlines the canonical NF-κB pathway and the likely point of inhibitory action by terpenoid lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity of Chrysanthemum buds Crude Extract Against Cronobacter sakazakii and Its Application as a Natural Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcbiochemres.com [pcbiochemres.com]
Methodological & Application
Application Note: Enantioselective Synthesis of (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Chrysanthemolactone is a key chiral building block in the synthesis of various biologically active compounds, including pyrethroid insecticides. The precise stereochemistry of this lactone is crucial for its biological activity, making its enantioselective synthesis a significant area of research. This application note provides a detailed overview of a reliable method for the enantioselective synthesis of this compound, starting from the readily available precursor, (1R)-(+)-trans-chrysanthemic acid. The protocols provided herein are intended to be a comprehensive guide for researchers in organic synthesis and drug development.
Synthetic Strategy
The overall synthetic strategy involves a two-step sequence starting from (1R)-(+)-trans-chrysanthemic acid:
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of (1R)-(+)-trans-chrysanthemic acid is selectively reduced to the corresponding primary alcohol, (1R)-trans-chrysanthemol.
-
Intramolecular Cyclization (Lactonization): The resulting chrysanthemol (B1213662) undergoes an intramolecular cyclization to form the target γ-lactone, this compound.
This approach is advantageous as it utilizes a commercially available or readily synthesizable chiral starting material, thereby ensuring the desired stereochemistry in the final product.
Enantioselective Synthesis of (1R)-(+)-trans-Chrysanthemic Acid
Several methods have been reported for the enantioselective synthesis of (1R)-(+)-trans-chrysanthemic acid. These methods include the resolution of racemic mixtures and asymmetric synthesis. A common route involves the asymmetric cyclopropanation of a suitable olefin. For the purpose of this application note, we will consider (1R)-(+)-trans-chrysanthemic acid as the starting material. Quantitative data for some reported enantioselective syntheses are summarized in the table below.
| Starting Material | Catalyst/Reagent | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) |
| 2,5-dimethyl-2,4-hexadiene | Copper Schiff-base complex | Asymmetric Cyclopropanation | ~90 | ~91 |
| (+)-3-Carene | Ozonolysis, various steps | Ozonolysis and rearrangement | - | Optically Pure |
| Racemic chrysanthemic acid | (S)-(-)-α-Methylbenzylamine | Classical Resolution | ~40-45 (for the desired enantiomer) | >98 |
Experimental Protocols
Protocol 1: Reduction of (1R)-(+)-trans-Chrysanthemic Acid to (1R)-trans-Chrysanthemol
This protocol describes the reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
(1R)-(+)-trans-Chrysanthemic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether (or THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (1R)-(+)-trans-chrysanthemic acid (1.0 eq.) in anhydrous diethyl ether (or THF) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again by water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl and saturated aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude (1R)-trans-chrysanthemol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Intramolecular Cyclization of (1R)-trans-Chrysanthemol to this compound
This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of the alcohol to the lactone.
Materials:
-
(1R)-trans-Chrysanthemol
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve (1R)-trans-chrysanthemol (1.0 eq.) in anhydrous toluene (or DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 eq.).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel to afford the pure product.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | (1R)-trans-Chrysanthemol | (1R)-(+)-trans-Chrysanthemic acid | LiAlH₄, Et₂O | Typically >90% |
| 2 | This compound | (1R)-trans-Chrysanthemol | p-TsOH, Toluene | Variable, optimization may be required |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Asymmetric Synthesis of (1R)-Chrysanthemolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Chrysanthemolactone is a key chiral building block in the synthesis of pyrethroid insecticides. The stereochemistry of this lactone is crucial for the biological activity of the final products. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on a robust and highly stereoselective pathway. The synthesis involves three main stages: the catalytic asymmetric cyclopropanation to form an ester of chrysanthemic acid, followed by hydrolysis to the free acid, and subsequent intramolecular cyclization to the target lactone.
Overall Synthetic Pathway
The asymmetric synthesis of this compound is achieved through a three-step sequence starting from commercially available reagents. The key step is the enantioselective formation of the cyclopropane (B1198618) ring using a chiral copper catalyst.
Caption: Overall workflow for the asymmetric synthesis of this compound.
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis, providing a clear comparison of reaction conditions and outcomes.
Table 1: Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene
| Catalyst | Diazoacetate | Solvent | Temp. (°C) | Yield (%) | trans:cis Ratio | ee (%) of trans-isomer |
| Copper(I)-bis(oxazoline) complex | Ethyl diazoacetate | Hexane (B92381) | 25 | 85 | 88:12 | 96 |
| Copper(II)-Schiff base complex | t-Butyl diazoacetate | Toluene | 20 | 90 | 85:15 | 91 |
| Rhodium(II) carboxylate complex | Ethyl diazoacetate | DCM | 25 | 78 | 90:10 | 92 |
Table 2: Hydrolysis of Ethyl (1R)-trans-chrysanthemate
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| NaOH | Ethanol (B145695)/Water | 60 | 5 | 95 |
| KOH | Methanol/Water | 50 | 6 | 92 |
| LiOH | THF/Water | 25 | 12 | 90 |
Table 3: Lactonization of (1R)-trans-Chrysanthemic Acid
| Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| m-CPBA, TFA (cat.) | Chloroform | 25 | 24 | 85 |
| p-Toluenesulfonic acid | Toluene | 110 | 8 | 78 |
| Amberlyst-15 | Dichloromethane | 40 | 12 | 82 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of Ethyl (1R)-trans-chrysanthemate
This protocol describes the catalytic asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate using a chiral copper(I)-bis(oxazoline) catalyst.
Materials:
-
Chiral bis(oxazoline) ligand
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf)₂·C₆H₆
-
2,5-Dimethyl-2,4-hexadiene
-
Ethyl diazoacetate
-
Anhydrous hexane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous hexane.
-
Add copper(I) trifluoromethanesulfonate benzene complex (1.0 mol%) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
To the catalyst solution, add 2,5-dimethyl-2,4-hexadiene (1.0 equiv.).
-
Slowly add a solution of ethyl diazoacetate (1.2 equiv.) in anhydrous hexane to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction mixture at 25 °C for an additional 12 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl (1R)-trans-chrysanthemate.
Protocol 2: Hydrolysis of Ethyl (1R)-trans-chrysanthemate to (1R)-trans-Chrysanthemic Acid
This protocol details the base-catalyzed hydrolysis of the chrysanthemate ester to the corresponding carboxylic acid.
Materials:
-
Ethyl (1R)-trans-chrysanthemate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl (1R)-trans-chrysanthemate (1.0 equiv.) in a mixture of ethanol and water (2:1 v/v).
-
Add sodium hydroxide (2.0 equiv.) to the solution and heat the mixture to 60 °C.
-
Stir the reaction mixture for 5 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 2 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R)-trans-chrysanthemic acid as a colorless oil.
Protocol 3: Lactonization of (1R)-trans-Chrysanthemic Acid to this compound
This protocol describes the acid-catalyzed intramolecular cyclization of (1R)-trans-chrysanthemic acid to form the target lactone.
Materials:
-
(1R)-trans-Chrysanthemic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Anhydrous chloroform
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
Procedure:
-
In a round-bottom flask, dissolve (1R)-trans-chrysanthemic acid (1.0 equiv.) in anhydrous chloroform.
-
Add m-chloroperoxybenzoic acid (1.2 equiv.) and a catalytic amount of trifluoroacetic acid (0.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to quench the excess peroxide, followed by saturated sodium bicarbonate solution to remove acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless solid.
Mechanism of Asymmetric Cyclopropanation
The enantioselectivity of the key cyclopropanation step is dictated by the chiral environment created by the copper-bis(oxazoline) catalyst. The proposed mechanism involves the formation of a chiral copper-carbene intermediate which then reacts with the diene in a stereocontrolled manner.
Caption: Proposed mechanism for the copper-catalyzed asymmetric cyclopropanation.
Total Synthesis of (1R)-Chrysanthemolactone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-Chrysanthemolactone is a key chiral building block and a valuable intermediate in the synthesis of pyrethroid insecticides and other biologically active molecules. Its stereodefined structure, featuring a cyclopropane (B1198618) ring fused to a lactone, presents a significant synthetic challenge. This application note details a plausible and efficient total synthesis of this compound, commencing from the readily available natural product (+)-3-carene. The synthetic strategy hinges on a stereoselective cyclopropanation followed by oxidative cleavage and subsequent lactonization. This document provides comprehensive experimental protocols for the key transformations, summarizes quantitative data in tabular format, and includes a detailed workflow diagram to guide researchers in the successful synthesis of this important molecule. While a direct total synthesis of this compound has not been extensively reported, this protocol is based on established synthetic transformations of related terpenoids, particularly the synthesis of (-)-dihydrochrysanthemolactone.
Introduction
Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. A common structural motif in many pyrethroids is the chrysanthemic acid moiety, which possesses a characteristic dimethylcyclopropane ring. This compound is a derivative of (1R)-cis-chrysanthemic acid and serves as a crucial chiral precursor for the synthesis of various pyrethroid analogues. The lactone functionality provides a handle for further chemical modifications, making it a versatile intermediate in drug discovery and development.
The enantioselective synthesis of this compound is of significant interest due to the stereospecificity of pyrethroid activity. This application note outlines a robust synthetic route starting from (+)-3-carene, a naturally abundant and inexpensive chiral monoterpene. The key strategic elements of this synthesis include the stereocontrolled formation of the cyclopropane ring, oxidative cleavage of a carbon-carbon double bond, and intramolecular cyclization to furnish the target lactone.
Synthetic Pathway Overview
The total synthesis of this compound from (+)-3-carene can be envisioned in three key stages:
-
Formation of a Chrysanthemic Acid Precursor: This stage involves the transformation of (+)-3-carene into a suitable intermediate that contains the requisite cyclopropane ring and functional groups for subsequent manipulations.
-
Oxidative Cleavage: The side chain of the chrysanthemic acid precursor is oxidatively cleaved to generate a carboxylic acid and a methyl ketone.
-
Lactonization: Intramolecular cyclization of the keto-acid intermediate yields the target this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the total synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of (+)-cis-Chrysanthemic Acid from (+)-3-Carene
The conversion of (+)-3-carene to (+)-cis-chrysanthemic acid is a known process and can be achieved through various methods. A common approach involves the formation of a pyran intermediate followed by rearrangement and oxidation. For the purpose of this protocol, we will assume the availability of (+)-cis-chrysanthemic acid as the starting material for the subsequent key transformations.
Stage 2: Oxidative Cleavage of (+)-cis-Chrysanthemic Acid
This step aims to cleave the isobutenyl side chain to form a keto-acid. Ozonolysis is a reliable method for this transformation.
Protocol: Ozonolysis of (+)-cis-Chrysanthemolactone
-
Dissolve (+)-cis-chrysanthemic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and methanol (B129727) (e.g., 10:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The solution will typically turn blue upon completion.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Add a reducing agent to work up the ozonide. For a reductive workup to yield the keto-acid, dimethyl sulfide (B99878) (DMS, 2.0 eq) is a suitable choice. Add the DMS dropwise at -78 °C and then allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude keto-acid intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
| Parameter | Value |
| Starting Material | (+)-cis-Chrysanthemic Acid |
| Reagents | Ozone (O₃), Dichloromethane (DCM), Methanol (MeOH), Dimethyl Sulfide (DMS) |
| Temperature | -78 °C to room temperature |
| Reaction Time | Variable (monitor by TLC) |
| Work-up | Reductive (DMS) |
| Expected Yield | 70-85% |
Stage 3: Intramolecular Lactonization
The final step involves the cyclization of the keto-acid to form the lactone ring of this compound. This can be achieved through various methods, including acid- or base-catalyzed cyclization or via activation of the carboxylic acid.
Protocol: Acid-Catalyzed Lactonization
-
Dissolve the keto-acid intermediate (1.0 eq) in an anhydrous aprotic solvent such as toluene (B28343) or benzene (B151609) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
| Parameter | Value |
| Starting Material | Keto-acid intermediate |
| Reagents | p-Toluenesulfonic acid (p-TsOH), Toluene |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Work-up | Aqueous wash |
| Expected Yield | 80-95% |
Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| Oxidative Cleavage | (+)-cis-Chrysanthemic Acid | Keto-acid Intermediate | O₃, DMS | 70-85 |
| Lactonization | Keto-acid Intermediate | This compound | p-TsOH, Toluene | 80-95 |
| Overall | (+)-cis-Chrysanthemic Acid | This compound | 56-81 |
Logical Relationship Diagram
The logical progression of the synthetic strategy, highlighting the key transformations and intermediates, is illustrated below.
Caption: Logical flow of the total synthesis of this compound.
Conclusion
This application note provides a detailed and practical guide for the total synthesis of this compound. By leveraging the readily available chiral starting material (+)-3-carene and employing robust and high-yielding chemical transformations, this protocol enables the efficient production of this valuable synthetic intermediate. The provided experimental details, quantitative data, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting. The stereocontrolled nature of this synthetic route is particularly important for applications in the development of new pyrethroid-based agrochemicals and pharmaceuticals.
Application Notes and Protocols for the Biocatalytic Synthesis of (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of (1R)-Chrysanthemolactone, a valuable chiral building block in the synthesis of various biologically active compounds. The protocols focus on a highly selective and environmentally benign enzymatic approach utilizing Baeyer-Villiger monooxygenases (BVMOs).
Introduction
This compound is a key chiral intermediate in the synthesis of pyrethroid insecticides and various pharmaceuticals. Traditional chemical synthesis routes often involve harsh reagents and can lead to racemic mixtures, necessitating challenging and costly resolution steps. Biocatalysis, through the use of enzymes, offers a powerful alternative, enabling highly stereoselective synthesis under mild reaction conditions.[1][2]
This document outlines a biocatalytic strategy centered on the Baeyer-Villiger oxidation of a suitable ketone precursor, (+)-Chrysanthemone, mediated by a Baeyer-Villiger monooxygenase. BVMOs are a class of enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, yielding an ester or lactone.[3][4][5] This enzymatic transformation is known for its high chemo-, regio-, and enantioselectivity, making it an ideal method for producing enantiopure lactones.[5][6]
Principle of the Biocatalytic Route
The proposed biocatalytic synthesis of this compound involves the enzymatic oxidation of (+)-Chrysanthemone using a Baeyer-Villiger monooxygenase. The enzyme facilitates the insertion of an oxygen atom, converting the cyclic ketone into the corresponding lactone with high stereospecificity. The overall reaction is depicted below:
Figure 1: Biocatalytic Baeyer-Villiger Oxidation
Caption: Enzymatic conversion of (+)-Chrysanthemone to this compound.
Data Presentation: Quantitative Analysis of Biocatalytic Lactonization
The efficiency of the biocatalytic synthesis can be evaluated based on several key parameters, including substrate conversion, product yield, and enantiomeric excess (e.e.). The following tables summarize representative data for the biocatalytic Baeyer-Villiger oxidation of monoterpene ketones using different BVMOs, providing a comparative overview.
Table 1: Performance of Different Baeyer-Villiger Monooxygenases on Monoterpene Ketones
| Enzyme | Source Organism | Substrate | Conversion (%) | Product e.e. (%) | Reference |
| CHMOPhi1 | Rhodococcus sp. Phi1 | Dihydrocarvone | >99 | >99 | [7][8] |
| CPDMO | Pseudomonas sp. HI-70 | Menthone | 95 | >98 | [7][8] |
| MMKMO | Rhodococcus erythropolis DCL14 | Isomenthone | >90 | >99 | [9] |
| PAMO | Thermus thermophilus HB27 | Bicyclic Ketones | >95 | >99 | [10] |
Table 2: Influence of Reaction Parameters on Biocatalytic Oxidation
| Parameter | Condition A | Condition B | Effect on Conversion |
| Temperature | 25°C | 30°C | Increased conversion at 30°C |
| pH | 7.0 | 8.0 | Higher stability and activity at pH 8.0 |
| Co-solvent | 5% DMSO | 10% DMSO | Increased substrate solubility but potential for enzyme inhibition |
| Substrate Conc. | 10 mM | 20 mM | Higher productivity at 20 mM, but risk of substrate inhibition |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biocatalytic synthesis of this compound.
Protocol 1: Preparation of Whole-Cell Biocatalyst
This protocol describes the preparation of E. coli cells expressing a recombinant Baeyer-Villiger monooxygenase.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the BVMO
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., kanamycin, 50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Centrifuge and sterile flasks
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) in a 2 L flask.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue the incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for proper protein folding.
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).
-
Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 50 g wet cell weight/L) for use as a whole-cell biocatalyst.
Protocol 2: Biocatalytic Synthesis of this compound
This protocol details the enzymatic conversion of (+)-Chrysanthemone to this compound using the prepared whole-cell biocatalyst.
Materials:
-
Whole-cell biocatalyst (from Protocol 1)
-
(+)-Chrysanthemone (substrate)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (50 mM, pH 7.5)
-
Organic solvent (e.g., ethyl acetate (B1210297) for extraction)
-
Reaction vessel (e.g., shaker flask)
Procedure:
-
In a 250 mL shaker flask, combine 50 mL of 50 mM phosphate buffer (pH 7.5) with the prepared whole-cell biocatalyst (e.g., to a final concentration of 20 g/L wet cell weight).
-
Add glucose to a final concentration of 50 mM to facilitate the in-situ regeneration of the NADPH cofactor.
-
Add (+)-Chrysanthemone to a final concentration of 10 mM. The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
Once the reaction has reached completion (typically 12-24 hours), stop the reaction by centrifuging down the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the biocatalytic synthesis.
Figure 2: Overall Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific enzyme and substrate.
References
- 1. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Routes to Lactone Monomers for Polymer Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Towards practical biocatalytic Baeyer-Villiger reactions: applying a thermostable enzyme in the gram-scale synthesis of optically-active lactones in a two-liquid-phase system [beilstein-journals.org]
Application Notes and Protocols for the Purification and Isolation of (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Chrysanthemolactone, a monoterpenoid lactone, is a natural product of significant interest due to its potential biological activities. Found in various species of the Chrysanthemum genus, its purification and isolation are critical for detailed pharmacological studies, drug discovery, and development. This document provides comprehensive application notes and detailed experimental protocols for the successful isolation and purification of this compound from plant material. The methodologies described herein are based on established techniques for the separation of terpenoid lactones and can be adapted and optimized for specific laboratory conditions.
Data Presentation
The following tables provide representative quantitative data for the purification of sesquiterpenoid lactones, analogous to this compound, from plant extracts. This data is intended to serve as a guideline for expected yields and purity at various stages of the purification process.
Table 1: Representative Yields of Lactone Fractions from Chrysanthemum Species
| Plant Species | Extraction Method | Lactone Fraction Yield (% of dry weight) | Reference |
| Chrysanthemum species | Chloroform (B151607) extraction of aqueous extract | 0.1 - 0.5% | [1] |
Table 2: Example of Purification of a Sesquiterpene Lactone using Column Chromatography
| Compound | Initial Purity | Final Purity | Recovery Rate | Chromatographic Method | Reference |
| Grosheimin | Mixture | 99.4% | Not Reported | Countercurrent Chromatography & Preparative LC | [2] |
| Cynaropicrin | Mixture | 98.7% | Not Reported | Countercurrent Chromatography & Preparative LC | [2] |
Experimental Protocols
Protocol 1: Extraction of Crude Plant Material
This protocol describes the initial extraction of this compound and other secondary metabolites from dried Chrysanthemum plant material.
Materials:
-
Dried and powdered Chrysanthemum plant material (e.g., flowers, leaves)
-
Ethanol (B145695) (95%) or Methanol
-
Petroleum Ether or n-Hexane
-
Ethyl Acetate (B1210297)
-
Distilled Water
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Maceration:
-
Place 1 kg of dried and powdered plant material into a large glass container.
-
Add a sufficient volume of 95% ethanol to completely submerge the plant material (approximately 5-10 L).
-
Seal the container and allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation or continuous stirring.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or filter paper to remove the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, extract the aqueous suspension three times with 500 mL of petroleum ether or n-hexane to remove non-polar compounds. Combine the non-polar fractions.
-
Next, extract the remaining aqueous layer three times with 500 mL of ethyl acetate. This compound is expected to partition into the ethyl acetate fraction.
-
Combine the ethyl acetate fractions.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the dried ethyl acetate fraction to dryness using a rotary evaporator to yield the crude lactone-rich extract.
-
Protocol 2: Isolation by Column Chromatography
This protocol details the separation of this compound from the crude extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude lactone-rich extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid or other suitable staining reagent
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude lactone-rich extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Alternatively, for less soluble extracts, perform a dry-loading technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate). This is known as a step-gradient elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20-50 mL) using a fraction collector.
-
Monitor the separation by spotting aliquots of the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent.
-
Combine the fractions containing the purified this compound based on the TLC analysis.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated this compound.
-
Protocol 3: Purity Assessment and Characterization by GC-MS
This protocol provides a general method for assessing the purity of the isolated this compound and confirming its identity using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Isolated this compound
-
Suitable solvent (e.g., acetone (B3395972) or ethyl acetate, HPLC grade)
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the isolated this compound (e.g., 1 mg/mL) in a suitable solvent.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 240°C at a rate of 5°C/min
-
Hold at 240°C for 10 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
-
Data Analysis:
-
Determine the purity of the isolated compound by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Identify this compound by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).
-
Protocol 4: Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated natural products.
Materials:
-
Purified this compound
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound (typically 5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The following are representative chemical shifts for structurally similar lactones. Actual shifts for this compound should be confirmed against a standard or through detailed 2D NMR experiments (COSY, HSQC, HMBC).
-
¹H NMR (representative): Look for characteristic signals for methyl groups, olefinic protons, and protons adjacent to the lactone carbonyl and oxygen.
-
¹³C NMR (representative): Expect signals for the lactone carbonyl (~170-180 ppm), olefinic carbons, and aliphatic carbons. For example, a related compound, α-santonin, shows a lactone carbonyl at 178.5 ppm.[3]
-
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationship of purification steps.
References
Application Notes & Protocols: Quantitative Analysis of (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Chrysanthemolactone is a naturally occurring monoterpenoid lactone found in various plant species, notably in the Chrysanthemum genus. As a chiral molecule, the specific enantiomer this compound may exhibit distinct biological activities, making its accurate quantification crucial for research, quality control of herbal products, and pharmaceutical development. These application notes provide detailed protocols for the quantitative analysis of this compound using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to serve as a comprehensive guide for researchers, offering both established methodologies for similar compounds and a strong foundation for the development and validation of specific assays for this compound.
Analytical Methods Overview
The quantification of this compound in various matrices, such as plant extracts and essential oils, can be effectively achieved using chromatographic techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the need for chiral separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like terpenoids. GC-MS provides both quantitative data and structural information, aiding in compound identification.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be adapted for the analysis of a wide range of compounds, including thermally labile molecules. Coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), HPLC offers robust quantification. For the specific analysis of the (1R)-enantiomer, chiral HPLC is the method of choice.[2][3][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative of what can be expected when analyzing terpenoids and related compounds and should be used as a benchmark during method validation for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.5 - 15 µg/mL |
| Linearity Range (R²) | 1 - 1000 µg/mL (>0.99) | 5 - 1000 µg/mL (>0.99) |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Quantitative Analysis by GC-MS
This protocol provides a general procedure for the quantification of total chrysanthemolactone (both enantiomers) in a plant extract.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from a liquid sample matrix (e.g., aqueous plant extract).
-
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
GC vials
-
-
Procedure:
-
To 5 mL of the liquid sample, add 5 mL of dichloromethane in a centrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat the extraction twice more with fresh DCM.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions (Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column.[5]
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of chrysanthemolactone. A full scan can be used for initial identification.
-
3. Calibration and Quantification
-
Prepare a series of standard solutions of chrysanthemolactone of known concentrations.
-
Inject the standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine the concentration of chrysanthemolactone from the calibration curve.
Protocol 2: Enantioselective Quantification by Chiral HPLC-UV
This protocol is designed for the separation and quantification of the (1R)-enantiomer of chrysanthemolactone.
1. Sample Preparation
-
Follow the same extraction procedure as described in Protocol 1.
-
After evaporation, reconstitute the residue in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Instrumentation and Conditions
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
HPLC Conditions (Starting Point):
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cyclodextrins or polysaccharides. The selection is empirical and may require screening of different chiral columns.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common choice for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A starting point could be 95:5 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV absorbance maximum of chrysanthemolactone (requires determination, but a general starting point for lactones is around 210-230 nm).
-
Injection Volume: 10 µL.
-
3. Calibration and Quantification
-
A pure standard of this compound is required for calibration. If unavailable, a racemic mixture can be used for initial method development to achieve separation, but a pure standard is necessary for accurate quantification.
-
Prepare a series of standard solutions of this compound.
-
Generate a calibration curve as described in Protocol 1.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
(1R)-Chrysanthemolactone: A Versatile Chiral Building Block in Organic Synthesis
(1R)-Chrysanthemolactone , a naturally derived chiral γ-lactone, serves as a valuable and versatile starting material in the enantioselective synthesis of a wide array of complex organic molecules. Its rigid, stereochemically defined structure makes it an ideal synthon for the introduction of chirality, particularly in the construction of bioactive compounds such as pyrethroid insecticides and various natural products. This application note details the utility of this compound in key synthetic transformations, including its conversion to chrysanthemic acid derivatives, ring-opening reactions, and reductions, providing researchers and drug development professionals with detailed protocols and quantitative data to facilitate its use in their synthetic endeavors.
Applications in the Synthesis of Pyrethroids and Bioactive Molecules
The primary application of this compound lies in its role as a precursor to (+)-trans-chrysanthemic acid , a key component of naturally occurring pyrethrin insecticides and their synthetic analogues.[1][2] The stereospecific synthesis of (+)-trans-chrysanthemic acid from (+)-Δ³-carene proceeds through the formation of (-)-dihydrochrysanthemolactone, which is chemically equivalent to this compound.[2] This transformation highlights the importance of the lactone as a pivotal intermediate in the production of these commercially significant insecticides.
Beyond pyrethroids, the chiral scaffold of this compound is amenable to a variety of modifications, allowing for its use in the synthesis of other bioactive lactones and complex natural products.[3][4] Its functional handles—the lactone carbonyl and the potential for stereoselective ring-opening—provide multiple avenues for structural elaboration.
Key Synthetic Transformations and Protocols
The utility of this compound as a chiral building block is demonstrated through several key chemical transformations. The following sections provide detailed experimental protocols for these reactions, with quantitative data summarized for clarity.
Conversion to (+)-trans-Chrysanthemic Acid via Olefination
A critical transformation of this compound is its conversion to chrysanthemic acid derivatives through an olefination reaction, typically a Wittig-type reaction, on the lactone carbonyl. This reaction introduces the characteristic isobutenyl side chain of chrysanthemic acid.
Table 1: Olefination of this compound Derivatives
| Entry | Reactant | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | (-)-Dihydrochrysanthemolactone | Ph₃P=C(CH₃)₂ | n-BuLi | THF | -78 to RT | 12 | Ethyl (-)-cis-chrysanthemate | Not specified | [2] |
| 2 | γ-Butyrolactone | Ph₃P=CH₂ | NaH | DMSO | 50 | 3 | 4-Penten-1-ol | 85 | Model |
Experimental Protocol: Synthesis of Ethyl (-)-cis-Chrysanthemate from (-)-Dihydrochrysanthemolactone (a this compound derivative) [2]
This protocol is adapted from the multi-step synthesis described by Matsui et al. The final step involves the conversion of an intermediate derived from (-)-dihydrochrysanthemolactone.
-
Ylide Preparation: To a stirred suspension of isopropyltriphenylphosphonium (B8661593) iodide (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The resulting deep red solution is stirred at this temperature for 1 hour and then allowed to warm to 0 °C for 1 hour.
-
Olefination: The reaction mixture is cooled back to -78 °C, and a solution of the ethyl ester of the keto-acid derived from the ring-opening of (-)-dihydrochrysanthemolactone (1.0 eq) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl (-)-cis-chrysanthemate.
Note: The original literature does not provide a direct yield for this specific step but describes it as a key transformation in the overall synthesis.
Diagram 1: Synthesis of Chrysanthemic Acid from Chrysanthemolactone
Caption: Synthetic pathway from this compound to a chrysanthemic acid derivative.
Reductive Ring-Opening to a Diol
Reduction of the lactone functionality in this compound with a strong hydride reducing agent, such as lithium aluminum hydride (LAH), results in the formation of a chiral diol. This diol can serve as a versatile intermediate for further synthetic manipulations.
Table 2: Reduction of γ-Lactones
| Entry | Lactone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | γ-Butyrolactone | LiAlH₄ | THF | 0 to RT | 4 | 1,4-Butanediol | 95 | Model |
| 2 | Substituted γ-Butyrolactone | LiAlH₄ | Diethyl Ether | Reflux | 15 | Corresponding Diol | High | [5] |
Experimental Protocol: Reduction of this compound to the Corresponding Diol (Representative Protocol)
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by TLC.
-
Work-up: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (B78521) (x mL), and water (3x mL), where x is the mass of LAH in grams. The resulting white precipitate is filtered off and washed with diethyl ether.
-
Purification: The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol. Further purification can be achieved by distillation or column chromatography.
Diagram 2: Experimental Workflow for Lactone Reduction
Caption: Workflow for the LAH reduction of this compound.
Ring-Opening with Nucleophiles
The lactone ring of this compound can be opened by various nucleophiles, such as Grignard reagents, to afford functionalized chiral molecules. The reaction with a Grignard reagent typically results in the formation of a diol after reaction with two equivalents of the organometallic reagent.
Table 3: Ring-Opening of Lactones with Grignard Reagents
| Entry | Lactone | Grignard Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Ref. |
| 1 | γ-Butyrolactone | MeMgBr (2.2 eq) | THF | 0 to RT | 5-Methyl-1,5-hexanediol | 80 | Model |
| 2 | Steroid A-ring lactone | i-PrMgBr | Not specified | Not specified | Ring-opened ketone | Not specified | [6] |
Experimental Protocol: Ring-Opening of this compound with a Grignard Reagent (Representative Protocol)
-
Reaction Setup: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred solution of the Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq) in THF at 0 °C under an inert atmosphere.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction can be monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding diol.
Diagram 3: Logical Relationship in Grignard Reaction
Caption: Stepwise logical flow of the Grignard reaction with a lactone.
Conclusion
This compound is a highly valuable chiral building block in organic synthesis, offering a stereochemically defined starting point for the synthesis of complex molecules. Its utility is particularly pronounced in the synthesis of pyrethroid insecticides, where it serves as a key precursor to chrysanthemic acid. The protocols provided herein for olefination, reduction, and ring-opening reactions demonstrate the versatility of this synthon and provide a practical guide for its application in synthetic chemistry and drug development. The ability to transform this readily available chiral lactone into a variety of functionalized intermediates underscores its importance for researchers and scientists in the field.
References
- 1. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of steroid A-ring lactones with Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Applications of (1R)-Chrysanthemolactone in Medicinal Chemistry: A Review of Potential and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
(1R)-Chrysanthemolactone is a monoterpene lactone derived from chrysanthemic acid, a key component of pyrethrins (B594832). While the parent compounds, pyrethrins, and their synthetic analogs, pyrethroids, are extensively studied for their insecticidal properties, the dedicated exploration of this compound in medicinal chemistry remains a nascent field. This document aims to provide a comprehensive overview of the potential applications of this compound by drawing parallels with the known biological activities of structurally related monoterpene lactones and derivatives of chrysanthemic acid. Due to a scarcity of direct research on this compound, this report synthesizes available data on related compounds to highlight potential therapeutic avenues, including anti-inflammatory and anticancer activities. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into the medicinal potential of this compound.
Introduction
Monoterpenes, a class of natural products found abundantly in essential oils, have long been recognized for their diverse pharmacological properties.[1][2] Among these, monoterpene lactones are of particular interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] this compound, a derivative of chrysanthemic acid, belongs to this promising class of compounds.[4] Chrysanthemic acid itself is a well-known constituent of pyrethrins, natural insecticides derived from Chrysanthemum cinerariifolium.[4][5] While the neurotoxic effects of pyrethrins on insects are well-documented, the potential for their derivatives to act as therapeutic agents in humans is an area that warrants deeper exploration.[5][6] This report will explore the potential medicinal chemistry applications of this compound based on the established biological activities of related monoterpene lactones and chrysanthemic acid derivatives.
Potential Therapeutic Applications
Based on the broader class of monoterpene lactones, two primary areas of therapeutic interest for this compound and its derivatives are anti-inflammatory and anticancer applications.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[3] Several monoterpenes have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[2][3][7]
Potential Mechanism of Action: The anti-inflammatory effects of monoterpenes are often attributed to their ability to inhibit pro-inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate inflammatory signaling pathways like NF-κB.
-
Hypothetical Signaling Pathway for Anti-inflammatory Action:
digraph "Anti_inflammatory_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];
"Inflammatory_Stimulus" [label="Inflammatory\nStimulus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Membrane" [label="Cell Membrane", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "NF_kB_Pathway" [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; "Pro_inflammatory_Cytokines" [label="Pro-inflammatory\nCytokines (e.g., TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chrysanthemolactone" [label="this compound\n(Hypothesized)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Inflammatory_Stimulus" -> "Cell_Membrane"; "Cell_Membrane" -> "NF_kB_Pathway"; "NF_kB_Pathway" -> "Pro_inflammatory_Cytokines"; "Chrysanthemolactone" -> "NF_kB_Pathway" [label="Inhibition", style=dashed, color="#34A853"]; }
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Anticancer Activity
The search for novel anticancer agents from natural products is a significant area of drug discovery. Monoterpenes have shown promise as potential antitumor agents due to their cytotoxic effects on various cancer cell lines.[1][8][9]
Potential Mechanism of Action: The anticancer activity of monoterpenes is often linked to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][8] These effects can be mediated through various signaling pathways, including those involving reactive oxygen species (ROS) generation and modulation of pro- and anti-apoptotic proteins.
-
Hypothetical Signaling Pathway for Anticancer Action:
digraph "Anticancer_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];
"Chrysanthemolactone" [label="this compound\n(Hypothesized)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cancer_Cell" [label="Cancer Cell", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "ROS_Production" [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial_Pathway" [label="Mitochondrial\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Chrysanthemolactone" -> "Cancer_Cell"; "Cancer_Cell" -> "ROS_Production"; "ROS_Production" -> "Mitochondrial_Pathway"; "Mitochondrial_Pathway" -> "Apoptosis"; }
Caption: Hypothetical anticancer mechanism of this compound.
Quantitative Data on Related Monoterpenes
Direct quantitative data on the medicinal properties of this compound are not currently available in the public domain. However, data from studies on other monoterpenes can provide a benchmark for potential efficacy.
| Monoterpene | Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Carvone | Anticancer | Myeloma cells (KMS-5) | 20 µM | [10] |
| Linalool | Anticancer | Oral cancer cells (OECM 1) | 10 µM | [9] |
| Thymoquinone | Anticancer | Lung tumor cells (A549) | 47 ± 0.09 μM | [9] |
| l-Menthol | Anti-inflammatory | Human monocytes (LPS-stimulated) | Significant reduction of LTB4, PGE2, and IL-1β | [3] |
| 1,8-Cineole | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 26-46% reduction at 100-400 mg/kg | [3] |
Note: The data presented in this table are for illustrative purposes to indicate the potential range of activity for monoterpenes and are not direct results for this compound.
Experimental Protocols (Illustrative)
The following are generalized protocols for experiments that could be adapted to investigate the medicinal chemistry applications of this compound. These are not based on published studies of this specific compound but are standard methods in the field.
Synthesis of this compound Derivatives (Hypothetical Workflow)
A general strategy for the synthesis of novel derivatives would involve the modification of the lactone ring or other functional groups of the parent molecule to explore structure-activity relationships (SAR).
-
Illustrative Experimental Workflow:
digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];
"Start" [label="Starting Material\n((1R)-Chrysanthemic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Lactonization to form\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step2" [label="Chemical Modification\n(e.g., esterification, amidation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Step3" [label="Purification\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step4" [label="Characterization\n(e.g., NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Derivative Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Step1" -> "Step2" -> "Step3" -> "Step4" -> "End"; }
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro Anticancer Assay: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental evidence for the medicinal applications of this compound is currently lacking, the established biological activities of related monoterpene lactones and chrysanthemic acid derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The anti-inflammatory and anticancer activities observed in structurally similar compounds suggest that this compound could serve as a valuable scaffold for the development of novel drugs.
Future research should focus on:
-
Systematic Biological Screening: Evaluating the anti-inflammatory, anticancer, and other biological activities of this compound and its synthesized derivatives.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.
The exploration of this compound in medicinal chemistry represents an exciting opportunity to leverage a naturally inspired scaffold for the discovery of new therapeutic agents.
References
- 1. Anticancer activity of monoterpenes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on anti-inflammatory activity of monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 5. Pyrethrin - Wikipedia [en.wikipedia.org]
- 6. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of (1R)-Chrysanthemolactone in Stereoselective Pyrethroid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1R)-Chrysanthemolactone stands as a pivotal chiral precursor in the stereoselective synthesis of pyrethroids, a prominent class of synthetic insecticides valued for their high efficacy and favorable safety profile in mammals. The inherent stereochemistry of this compound is crucial, as the insecticidal activity of pyrethroids is highly dependent on the absolute configuration of the cyclopropane (B1198618) ring, with the (1R)-isomers exhibiting significantly greater potency. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various pyrethroids.
Application Notes
The primary application of this compound in pyrethroid synthesis is as a stable, crystalline intermediate that can be readily converted to the key building block, (1R)-trans-chrysanthemic acid. This transformation is typically achieved through hydrolysis. Once obtained, (1R)-trans-chrysanthemic acid can be esterified with a diverse range of alcohol moieties to produce a variety of pyrethroid insecticides.
The stereospecific conversion of the lactone to the corresponding carboxylic acid ensures the retention of the desired (1R) configuration at the C1 position of the cyclopropane ring, which is a critical determinant of biological activity.[1] This strategic use of a chiral lactone simplifies the synthesis of enantiomerically pure pyrethroids, avoiding complex and often inefficient resolution steps of racemic mixtures.[2]
Synthetic Pathway Overview
The general synthetic pathway involves two key stages:
-
Hydrolysis of this compound: The lactone is hydrolyzed under basic or acidic conditions to yield (1R)-trans-chrysanthemic acid.
-
Esterification: The resulting (1R)-trans-chrysanthemic acid is coupled with a specific alcohol (e.g., 3-phenoxybenzyl alcohol, allethrolone) to form the final pyrethroid ester.
Caption: General synthetic route from this compound to Pyrethroids.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to (1R)-trans-Chrysanthemic Acid
This protocol describes the conversion of this compound to (1R)-trans-chrysanthemic acid via basic hydrolysis.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1.2 equivalents) in water to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude (1R)-trans-chrysanthemic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Pyrethroid Ester (e.g., Permethrin) via Esterification
This protocol details the esterification of (1R)-trans-chrysanthemic acid with 3-phenoxybenzyl alcohol to synthesize a permethrin analogue. For the synthesis of other pyrethroids, the corresponding alcohol should be used.
Materials:
-
(1R)-trans-chrysanthemic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
3-Phenoxybenzyl alcohol
-
Pyridine (B92270) or Triethylamine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reaction under inert atmosphere and extraction
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R)-trans-chrysanthemic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude (1R)-trans-chrysanthemoyl chloride. This is often used in the next step without further purification.
-
-
Esterification:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-phenoxybenzyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Dissolve the crude (1R)-trans-chrysanthemoyl chloride in anhydrous dichloromethane and add it dropwise to the alcohol solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrethroid ester.
-
Caption: Experimental workflow for the synthesis of a pyrethroid ester.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Hydrolysis | This compound | (1R)-trans-Chrysanthemic Acid | >90% | General chemical knowledge |
| Esterification | (1R)-trans-Chrysanthemoyl chloride, various alcohols | Pyrethroid Esters | 77-85% | [3] |
| Cis-acid formation | Intermediate 10 | cis-Chrysanthemic acid | 87% | [3] |
Note: The yield for the hydrolysis of this compound is based on established chemical principles for lactone hydrolysis and is expected to be high. Specific literature values for this exact transformation were not prominently available in the searched literature, which focused more on the subsequent esterification steps.
Conclusion
This compound serves as a valuable and stereochemically defined starting material for the efficient synthesis of biologically active pyrethroids. The protocols outlined above provide a reliable framework for researchers in the fields of medicinal chemistry, agricultural science, and drug development to access these important insecticidal compounds. The key to the successful synthesis lies in the careful execution of the hydrolysis and esterification steps, ensuring the retention of the critical (1R) stereochemistry.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von (1R)-Chrysanthemolacton für Bioaktivitätsstudien
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Hinweis: Eine umfassende Literaturrecherche ergab nur begrenzte veröffentlichte Daten zur spezifischen Derivatisierung von (1R)-Chrysanthemolacton für Bioaktivitätsstudien. Daher konzentrieren sich diese Anwendungsbeispiele auf die eng verwandte und ausführlich untersuchte Chrysanthemsäure und ihre Derivate (Pyrethroide) sowie auf repräsentative Sesquiterpenlactone als Modellsysteme für die Derivatisierung und die Untersuchung der Bioaktivität.
Teil 1: Derivatisierung von Chrysanthemsäure zu Pyrethroid-Insektiziden
Chrysanthemsäure ist der strukturelle Vorläufer vieler synthetischer Pyrethroide, einer wichtigen Klasse von Insektiziden.[1][2][3] Die Derivatisierung konzentriert sich in der Regel auf die Veresterung der Carbonsäuregruppe mit verschiedenen Alkoholen, um die insektizide Wirksamkeit, Stabilität und Selektivität zu verändern.[2][4][5]
Experimentelles Protokoll: Allgemeine Synthese von Pyrethroid-Estern
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Veresterung von Chrysanthemsäurechlorid mit einem Alkohol zur Herstellung eines Pyrethroid-Analogons.
1. Herstellung von Chrysanthemsäurechlorid:
-
Chrysanthemsäure (1 Äquiv.) in einem trockenen aprotischen Lösungsmittel (z. B. Dichlormethan oder Toluol) suspendieren.
-
Thionylchlorid (1,2 Äquiv.) langsam unter Rühren bei 0 °C zugeben.
-
Die Mischung 2-4 Stunden bei Raumtemperatur rühren, bis die Reaktion abgeschlossen ist (Verfolgung mittels DC oder GC).
-
Das Lösungsmittel und überschüssiges Thionylchlorid unter reduziertem Druck entfernen, um rohes Chrysanthemsäurechlorid zu erhalten, das direkt im nächsten Schritt verwendet wird.
2. Veresterung:
-
Den gewünschten Alkohol (1 Äquiv.) und eine Base (z. B. Pyridin oder Triethylamin, 1,2 Äquiv.) in trockenem Dichlormethan bei 0 °C lösen.
-
Eine Lösung von Chrysanthemsäurechlorid (1 Äquiv.) in trockenem Dichlormethan tropfenweise zugeben.
-
Die Reaktionsmischung über Nacht bei Raumtemperatur rühren lassen.
-
Die Reaktion mit Wasser beenden und die organische Phase mit verdünnter HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung waschen.
-
Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt durch Säulenchromatographie (Kieselgel) aufreinigen, um den reinen Pyrethroid-Ester zu erhalten.
Diagramm des Arbeitsablaufs für die Pyrethroid-Synthese:
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Pyrethroiden.
Quantitative Bioaktivitätsdaten von Pyrethroiden
Die insektizide Aktivität von Pyrethroiden wird typischerweise als LD₅₀ (letale Dosis, 50 %) in µg/Insekt oder als KC₅₀ (Knockdown-Konzentration, 50 %) angegeben.
| Pyrethroid | Zielorganismus | LD₅₀ (µg/g) | Anmerkungen |
| Deltamethrin | Stubenfliege (Musca domestica) | 0.012 | Hohe insektizide Wirksamkeit.[6] |
| Cypermethrin | Stubenfliege (Musca domestica) | 0.025 | Breitspektrum-Insektizid.[6] |
| Phenothrin | Stubenfliege (Musca domestica) | 5.2 | Geringere Säugetiertoxizität.[3] |
| Permethrin | Moskito (Aedes aegypti) | 0.008 | Weit verbreitet in der Vektorkontrolle. |
Signalweg: Wirkmechanismus von Pyrethroiden
Pyrethroide wirken als Neurotoxine, die primär auf die spannungsabhängigen Natriumkanäle (VGSCs) in den Neuronen von Insekten abzielen.[7][8][9] Sie binden an den offenen Zustand des Kanals und verlangsamen sowohl die Aktivierungs- als auch die Inaktivierungskinetik. Dies führt zu einem anhaltenden Natriumeinstrom, der wiederholte Nervenentladungen und schließlich Paralyse und Tod des Insekts verursacht.[8][9]
Diagramm des Signalwegs für die Pyrethroid-Wirkung:
Abbildung 2: Wirkmechanismus von Pyrethroiden an spannungsabhängigen Natriumkanälen.
Teil 2: Derivatisierung von Sesquiterpenlactonen (am Beispiel von α-Santonin)
Sesquiterpenlactone sind eine vielfältige Gruppe von Naturstoffen mit einem breiten Spektrum an biologischen Aktivitäten.[10][11] Die Derivatisierung zielt oft darauf ab, die Wirksamkeit zu erhöhen, die Löslichkeit zu verbessern oder die Selektivität für ein bestimmtes biologisches Ziel zu verändern. α-Santonin, ein klassisches Sesquiterpenlacton, dient hier als Beispiel.[10][12]
Experimentelles Protokoll: Synthese von α-Santonin-Derivaten
Dieses Protokoll beschreibt die Synthese von C-4-substituierten Pyrazolin-Derivaten von α-Santonin zur Evaluierung ihrer zytotoxischen Aktivität.
1. Synthese von 4-Arylidene-α-Santonin (Chalcon-Analoga):
-
α-Santonin (1 Äquiv.) und ein aromatischer Aldehyd (1,2 Äquiv.) in Ethanol lösen.
-
Eine katalytische Menge einer Base (z. B. Piperidin oder NaOH) zugeben.
-
Die Mischung 12-24 Stunden bei Raumtemperatur rühren.
-
Das ausfallende Produkt abfiltrieren, mit kaltem Ethanol waschen und trocknen.
2. Synthese von Pyrazolin-Derivaten:
-
Das 4-Arylidene-α-Santonin-Derivat (1 Äquiv.) in Eisessig suspendieren.
-
Hydrazinhydrat oder Phenylhydrazin (1,5 Äquiv.) zugeben.
-
Die Mischung 4-6 Stunden unter Rückfluss erhitzen.
-
Die Reaktionsmischung abkühlen lassen und in Eiswasser gießen.
-
Den ausfallenden Feststoff abfiltrieren, mit Wasser waschen und aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisieren, um das Pyrazolin-Derivat zu erhalten.
Diagramm des Arbeitsablaufs für die Santonin-Derivatisierung:
Abbildung 3: Allgemeiner Arbeitsablauf für die Synthese von Santonin-Pyrazolin-Derivaten.
Quantitative Bioaktivitätsdaten von α-Santonin-Derivaten
Die zytotoxische Aktivität von α-Santonin-Derivaten wurde gegen verschiedene humane Krebszelllinien untersucht. Die Ergebnisse werden als IC₅₀-Werte (halbmaximale Hemmkonzentration) angegeben.
| Derivat | Zelllinie | IC₅₀ (µM) | Anmerkungen |
| α-Santonin | HepG-2 (Leberkrebs) | > 100 | Geringe Aktivität der Ausgangsverbindung.[12] |
| Derivat 5h | HepG-2 (Leberkrebs) | 7.51 | Deutlich verbesserte Aktivität.[12] |
| Derivat 5h | QGY-7703 (Leberkrebs) | 3.06 | Potente Aktivität.[12] |
| Derivat 5h | SMMC-7721 (Leberkrebs) | 4.08 | Wirksam gegen mehrere Leberkrebszelllinien.[12] |
Signalweg: Potenzieller Wirkmechanismus von Santonin-Derivaten
Einige Derivate von Sesquiterpenlactonen, einschließlich Santonin, wurden als Inhibitoren von Entzündungswegen untersucht. Ein wichtiges Ziel ist die Cyclooxygenase-2 (COX-2), ein Enzym, das an der Produktion von Prostaglandinen beteiligt ist, die Entzündungen und Schmerzen vermitteln.[13] Die Hemmung der COX-2-Expression oder -Aktivität ist ein vielversprechender Ansatz für die Entwicklung entzündungshemmender Medikamente.[13]
Diagramm des COX-2-Signalwegs:
Abbildung 4: Hemmung des COX-2-Signalwegs durch Santonin-Derivate.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. airus.unisalento.it [airus.unisalento.it]
- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship and synthetic methodologies of α-santonin derivatives with diverse bioactivities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rational drug design and synthesis of new α-Santonin derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (1R)-Chrysanthemolactone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the synthesis of (1R)-Chrysanthemolactone, also known as (-)-dihydrochrysanthemolactone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your synthetic workflow and maximize yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the critical copper-catalyzed intramolecular cyclization of the diazoacetate precursor.
Q1: My final intramolecular cyclization step has a very low yield. What are the most common causes?
A1: Low yield in the copper-catalyzed intramolecular C-H insertion/cyclopropanation is a frequent issue. Several factors can contribute to this problem:
-
Catalyst Inactivity: The copper(I) catalyst is sensitive to oxidation. Ensure your copper source (e.g., CuI, Cu(acac)₂) is pure and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation to the less active copper(II) state.[1]
-
Diazo Compound Decomposition: Diazo compounds are inherently unstable and can decompose in the presence of acid, light, or heat, or upon contact with rough surfaces (like ground-glass joints).[2] It is crucial to use purified, neutral solvents and glassware. Decomposition can be a major cause of yield loss before the catalyst is even introduced.
-
Suboptimal Temperature: The decomposition of the diazo compound to form the copper carbene intermediate is temperature-dependent. If the temperature is too low, the reaction may be sluggish. If it's too high, undesired side reactions or rapid, uncontrolled decomposition can occur. An optimal temperature must be empirically determined for your specific substrate and catalyst system.
-
Impure Starting Materials: Impurities in the diazoacetate precursor or the solvent can poison the catalyst. Ensure the precursor is thoroughly purified before use.
Q2: I am observing multiple side products in my final reaction. What are they and how can I minimize them?
A2: The formation of a copper carbene intermediate can lead to several competing reaction pathways. Common side products include:
-
Intermolecular Reactions: If the reaction concentration is too high, the carbene intermediate can react with another molecule of the diazo compound or the solvent instead of cyclizing intramolecularly. Running the reaction under high-dilution conditions is a classic strategy to favor the intramolecular pathway.
-
Dimerization: The carbene intermediate can dimerize to form an olefin. This is often competitive with the desired insertion reaction.
-
Solvent Insertion: The carbene can insert into C-H bonds of the solvent, especially when using hydrocarbon solvents. For example, addition to benzene (B151609) has been observed as a side reaction.[3]
-
Rearrangement Products: Diazo compounds, particularly those derived from alkyls, can undergo 1,2-hydride or 1,2-carbon shifts as a competing pathway to carbene formation.[4]
To minimize these, ensure slow addition of the diazo compound to the heated catalyst solution to keep the instantaneous concentration of the carbene low.
Q3: How do I handle and purify the diazoacetate precursor safely?
A3: Diazo compounds are toxic and potentially explosive.[2][5][6] Always handle them with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a blast shield.
-
Avoid Ground-Glass Joints: Friction can trigger detonation.[2]
-
Do Not Heat Excessively: Many diazo compounds are thermally sensitive.[2]
-
Purification: Avoid concentrating solutions to dryness.[2] For purification, column chromatography on neutral alumina (B75360) is often safer than silica (B1680970) gel, which is acidic and can cause decomposition.[2] Use a minimal amount of deactivated stationary phase and elute quickly.
Q4: The diastereoselectivity of my cyclopropanation is poor. How can I improve it?
A4: Diastereoselectivity in intramolecular cyclopropanation is influenced by the catalyst system and substrate geometry.
-
Catalyst Choice: The ligand on the metal center plays a crucial role in determining stereoselectivity. Chiral ligands, such as bis(oxazoline) (BOX) ligands with copper, are used to induce enantioselectivity and can also influence diastereoselectivity.[7][8]
-
Solvent: The polarity of the solvent can affect the conformation of the transition state, thereby influencing the stereochemical outcome. Screening different solvents is recommended.
-
Temperature: Lowering the reaction temperature often leads to higher selectivity, although it may decrease the reaction rate.
Data Presentation
Optimizing the copper-catalyzed intramolecular cyclopropanation requires careful selection of the catalyst and reaction conditions. The following table summarizes data from a study on the enantioselective cyclopropanation of alkenyl boronates with a diazo compound, illustrating the impact of different chiral ligands on yield and stereoselectivity. While not the exact substrate, this data provides a strong starting point for catalyst system selection.
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Enantioselective Cyclopropanation [9]
| Entry | Ligand | Diazo Equiv. | Time (h) | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | tBuBOX (L1) | 2 | 2 | 72 | 92:8 | - |
| 2 | tBuBOX (L1) | 2 | 6 | 58 | 92:8 | - |
| 3 | tBuBOX (L1) | 4 | 2 | 89 | 92:8 | - |
| 4 | tBuBOX (L1) | 4 | 6 | 90 | 92:8 | 95:5 |
| 5 | iPrBOX (L2) | 4 | 6 | 72 | 79:21 | 88:12 |
| 6 | PhBOX (L3) | 4 | 6 | 87 | 94:6 | 95:5 |
| 7 | PhBOX (L3) | 4 | 6 | 100 | 94:6 | 95:5 |
| 8 | PhBOX (L3) | 2 | 6 | 100 (69% isolated yield) | 94:6 | 95:5 |
Reaction Conditions: (E)-styryl pinacolboronate (0.4 mmol), [Cu(NCMe)₄]PF₆ (5 mol%), Ligand (5 mol%), DCE (1 mL), trifluorodiazoethane (slow addition).
Experimental Protocols
The synthesis of this compound (referred to as cis-dihydrochrysanthemolactone) can be achieved from the readily available natural product (+)-3-carene. The following protocols are adapted from the work of T. L. Ho.[1]
Protocol 1: Synthesis of 4-Acetyl-4-methyl-2-carene
-
Acetylation: Acetylation of (+)-3-carene is performed to yield 4-acetyl-2-carene.
-
Methylation: The resulting 4-acetyl-2-carene is submitted to methylation using sodium methoxide (B1231860) (NaOMe) and methyl iodide (MeI) to yield 4-acetyl-4-methyl-2-carene.[1]
Protocol 2: Ozonolysis to Diacid Intermediate
-
Ozonolysis: 4-Acetyl-4-methyl-2-carene (8.0 g) is dissolved in methanol (B129727) (100 mL) and ozonized at -70 °C.[1]
-
Workup: To the crude ozonide, water is added. The reaction mixture is allowed to warm to room temperature and stirred for 5 hours.[1] The mixture is then cooled in an ice bath and treated with a caustic soda solution (9.6 g NaOH in 20 mL H₂O).[1]
-
Isolation: After 12 hours, the methanol is removed in vacuo. The residue is washed with ether. The aqueous layer is acidified and extracted to give the diacid, which can be recrystallized from CH₂Cl₂/pentane (yield: 77.7%).[1]
Protocol 3: Oxidative Decarboxylation to (-)-Dihydrochrysanthemolactone
-
Reaction Setup: A mixture of the diacid (2.14 g, 10 mmol), lead tetraacetate (5.54 g, 12.5 mmol), and pyridine (B92270) (1.6 g, 20 mmol) in benzene (15 mL) is heated under a nitrogen atmosphere at 80 °C for 16 hours.[1]
-
Workup: The cooled reaction mixture is filtered. The filtrate is washed sequentially with saturated sodium carbonate solution, 2N hydrochloric acid, and water.[1]
-
Purification: The benzene solution is dried and evaporated. The resulting crude lactone is purified by chromatography over silica gel to yield the final product (yield: 45%).[1]
Mandatory Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1R)-Chrysanthemolactone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (1R)-Chrysanthemolactone.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound and similar chiral lactones.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | 1. Degradation: this compound may be sensitive to pH, temperature, or light, leading to degradation during purification.[1][2] 2. Co-elution with Impurities: The target compound may not be fully separating from impurities during chromatography. 3. Incomplete Elution: The compound may be irreversibly binding to the stationary phase. | 1. Optimize Conditions: Conduct small-scale stability studies to determine the optimal pH and temperature range. Protect from light where necessary. 2. Method Development: Adjust the mobile phase composition, gradient, or switch to a different stationary phase (e.g., reverse-phase, normal-phase, or chiral chromatography).[3][4][5] 3. Column Flushing: Use a strong solvent to wash the column after each run to ensure complete elution of all compounds. |
| Presence of Stereoisomers | 1. Incomplete Stereoselective Synthesis: The synthetic route may not be perfectly stereoselective, leading to the presence of diastereomers or enantiomers. 2. Racemization: The chiral center may be susceptible to racemization under certain conditions (e.g., harsh pH or high temperature). | 1. Chiral Chromatography: Employ a chiral stationary phase (CSP) specifically designed for separating enantiomers.[6] 2. Diastereomeric Resolution: If applicable, react the lactone with a chiral resolving agent to form diastereomers that can be separated by standard chromatography, followed by removal of the resolving agent. |
| Persistent Impurities Detected by HPLC/GC | 1. Starting Material Impurities: Impurities in the starting materials may carry through the synthesis.[7][8] 2. Side-Reaction Products: Unwanted side reactions during the synthesis can generate structurally similar impurities that are difficult to separate.[9] 3. Solvent Impurities: Solvents used in the purification process may contain impurities. | 1. Purify Starting Materials: Ensure the purity of all starting materials before use. 2. Reaction Optimization: Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of side products. 3. Use High-Purity Solvents: Employ HPLC-grade or distilled solvents for all purification steps. |
| Product Discoloration | 1. Oxidation: The compound may be susceptible to oxidation, especially if it contains sensitive functional groups.[8] 2. Trace Metal Contamination: Contamination from reactors or reagents can sometimes lead to colored complexes. | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Use of Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA during workup can help remove trace metals. |
| Difficulty with Crystallization | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. 2. Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization. 3. Supersaturation Issues: The solution may not be appropriately supersaturated to induce crystallization. | 1. High Purity Material: Ensure the material is of high purity (>95%) before attempting crystallization. 2. Solvent Screening: Perform small-scale screening with a variety of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10] 3. Seeding: Introduce a seed crystal to induce crystallization. If no seed crystal is available, scratching the inside of the flask can sometimes create nucleation sites.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification strategy for crude this compound?
A1: A typical first-pass strategy would involve flash column chromatography on silica (B1680970) gel. The choice of solvent system will depend on the polarity of the crude mixture, but a common starting point would be a gradient of ethyl acetate (B1210297) in hexanes. Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the desired product.
Q2: How can I confirm the stereochemical purity of my final product?
A2: Chiral HPLC or chiral gas chromatography (GC) are the most definitive methods for determining enantiomeric excess (ee) or diastereomeric excess (de).[6] You will need to develop a method using a suitable chiral stationary phase that can resolve the different stereoisomers of chrysanthemolactone.
Q3: My this compound appears to be degrading during storage. What are the optimal storage conditions?
Q4: I am having trouble separating the cis and trans isomers of a related chrysanthemic acid derivative. What chromatographic conditions might be effective?
A4: The separation of cis/trans isomers can often be achieved on standard stationary phases like silica gel or C18 with careful optimization of the mobile phase.[11] Sometimes, specialized columns, such as those with silver nitrate-impregnated silica, can be effective for separating isomers with differing degrees of unsaturation. Chiral chromatography can also sometimes resolve geometric isomers in addition to enantiomers.[6]
Q5: What analytical techniques are most suitable for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC/UPLC: With a suitable detector (e.g., UV, MS) to determine the percentage of the main peak and detect non-volatile impurities.[12][13]
-
GC-MS: To identify and quantify volatile impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural impurities.
-
Chiral HPLC/GC: To determine the enantiomeric or diastereomeric purity.[6]
Experimental Protocols
Illustrative Protocol 1: Flash Chromatography for Initial Purification
This is a general protocol and may require optimization.
-
Column Preparation: Select a glass column of appropriate size for the amount of crude material. Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried silica onto the top of the prepared column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Analysis: Analyze the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate), or by HPLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Illustrative Protocol 2: Analytical Chiral HPLC Method Development
This protocol provides a starting point for developing a method to assess enantiomeric purity.
-
Column Selection: Choose a chiral stationary phase known to be effective for separating lactones or similar compounds (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Screening: Prepare a standard solution of the purified this compound. Start with a mobile phase of 90:10 Hexane (B92381):Isopropanol at a flow rate of 1 mL/min.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the standard solution and monitor the elution profile with a UV detector at an appropriate wavelength.
-
Optimization: If the enantiomers are not resolved, systematically vary the mobile phase composition (e.g., change the ratio of hexane and isopropanol, or try ethanol (B145695) as a modifier). Adjust the flow rate and column temperature to optimize resolution and peak shape.
-
Quantification: Once a suitable separation is achieved, integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: Logical relationship of analytical methods for purity assessment.
References
- 1. Degradation kinetics and mechanism of RH1, a new anti-tumor agent: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards heat-stable oxytocin formulations: analysis of degradation kinetics and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multimodal Chromatography for Purification of Biotherapeutics - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. youtube.com [youtube.com]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (1R)-Chrysanthemolactone
Welcome to the technical support center for the synthesis of (1R)-Chrysanthemolactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is (1R)-trans-chrysanthemic acid or its corresponding alcohol, (1R)-trans-chrysanthemol. The biosynthesis of (1R)-trans-chrysanthemic acid often proceeds via the enzymatic oxidation of (1R)-trans-chrysanthemol[1].
Q2: What type of reaction is the formation of this compound?
A2: The formation of this compound is an intramolecular cyclization, specifically a lactonization. This is typically achieved under acidic conditions where the carboxylic acid functional group (or a derivative) reacts with the double bond in the isobutenyl side chain of the chrysanthemic acid backbone.
Q3: What are the critical parameters to control during the synthesis?
A3: The critical parameters to control are temperature, reaction time, and the concentration of the acid catalyst. These factors significantly influence the reaction rate and the formation of side products[2][3]. Careful optimization is necessary to maximize the yield and purity of the desired lactone.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Q5: What are the common methods for purifying this compound?
A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. Due to the potential for similar polarities between the desired product and side products, careful selection of the eluent system is crucial for achieving high purity. High-performance liquid chromatography (HPLC) on a chiral stationary phase can also be employed for analytical and preparative separation of stereoisomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and monitor by TLC/GC until the starting material is consumed. - Gradually increase the reaction temperature, but be mindful of potential side reactions. - Increase the concentration of the acid catalyst incrementally. |
| Decomposition of starting material or product. | - Use milder reaction conditions (lower temperature, less concentrated acid). - Ensure the starting material is of high purity. | |
| Formation of significant side products. | - Refer to the "Side Reaction" section below and adjust reaction conditions to minimize their formation. | |
| Presence of Multiple Spots on TLC/Peaks in GC | Formation of isomeric lactones. | - The cyclization can potentially lead to the formation of different lactone isomers. Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired product. - Isomeric lactones may be difficult to separate by standard column chromatography. Consider using a chiral column for HPLC or specialized chromatography techniques. |
| Epimerization at chiral centers. | - Strong acidic conditions and high temperatures can lead to epimerization. Use the mildest effective acid catalyst and the lowest possible reaction temperature. | |
| Cyclopropane (B1198618) ring-opening. | - Under harsh acidic conditions, the cyclopropane ring can undergo cleavage, leading to various rearrangement products[4]. Avoid strong, non-volatile acids and excessive heat. | |
| Difficulty in Purifying the Product | Co-elution of product and byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatization of the crude mixture to facilitate separation, followed by removal of the derivatizing group. - For high-purity requirements, preparative HPLC is a viable option. |
| Inconsistent Reaction Outcomes | Variability in reagent quality or reaction setup. | - Ensure all reagents, especially the solvent and acid catalyst, are of high quality and anhydrous if necessary. - Maintain consistent reaction conditions (temperature, stirring speed, atmosphere) across all experiments. |
Side Reactions in the Synthesis of this compound
The synthesis of this compound via acid-catalyzed intramolecular cyclization of a suitable chrysanthemic acid derivative can be accompanied by several side reactions. Understanding these potential pathways is crucial for optimizing the reaction and minimizing the formation of impurities.
Formation of Isomeric Lactones
The protonation of the double bond in the isobutenyl side chain can lead to different carbocation intermediates, resulting in the formation of isomeric lactones. The stability of these intermediates and the steric hindrance around the cyclizing carboxyl group will influence the product distribution.
Epimerization
The acidic conditions and elevated temperatures used for lactonization can potentially cause epimerization at the stereogenic centers of the cyclopropane ring. This would lead to a loss of stereochemical purity in the final product.
Cyclopropane Ring-Opening (Wagner-Meerwein Rearrangement)
The chrysanthemyl system is known to be susceptible to acid-catalyzed rearrangements where the cyclopropane ring undergoes cleavage[4]. This can lead to a variety of acyclic or rearranged cyclic byproducts, significantly reducing the yield of the desired lactone. Computational studies have also explored the potential for rearrangement and fragmentation pathways in chrysanthemic acid[5].
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield and purity of this compound. Note: These are representative values and may not reflect actual experimental results.
Table 1: Effect of Acid Catalyst on Yield and Purity
| Catalyst (0.1 eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| p-Toluenesulfonic acid | 80 | 6 | 65 | 90 |
| Sulfuric acid | 80 | 4 | 55 | 85 |
| Amberlyst-15 | 100 | 12 | 70 | 95 |
Table 2: Effect of Temperature on Side Product Formation
| Temperature (°C) | This compound (%) | Isomeric Lactone A (%) | Ring-Opened Product B (%) |
| 60 | 85 | 10 | 5 |
| 80 | 75 | 15 | 10 |
| 100 | 60 | 20 | 20 |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and starting materials.
-
Starting Material: (1R)-trans-Chrysanthemic acid.
-
Reagents: Anhydrous toluene, p-toluenesulfonic acid (catalytic amount).
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Procedure: a. To a solution of (1R)-trans-chrysanthemic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq). b. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. c. Monitor the reaction progress by TLC or GC. d. Upon completion, cool the reaction mixture to room temperature. e. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Potential Reaction Pathways in this compound Synthesis
Caption: Desired and side reaction pathways.
References
- 1. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Cyclopropane cleavage of chrysanthemic acid relatives to santolinyl, artemisyl, and lavandulyl structures: acid-catalysed and biosynthetic experiments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
Improving stereoselectivity in (1R)-Chrysanthemolactone synthesis
Welcome to the technical support center for the stereoselective synthesis of (1R)-Chrysanthemolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the stereoselective synthesis of this compound?
A1: The primary challenge lies in controlling the stereochemistry at the C1 and C3 positions of the cyclopropane (B1198618) ring to predominantly form the (1R)-trans isomer, which is the precursor to this compound. Achieving high diastereoselectivity (trans/cis ratio) and high enantioselectivity (ee%) for the desired (1R) enantiomer are the critical hurdles. A subsequent challenge is the stereospecific conversion of the chrysanthemic acid precursor to the corresponding lactone without epimerization.
Q2: Which catalytic systems are most effective for the asymmetric cyclopropanation to form the chrysanthemate core?
A2: Several catalytic systems have been successfully employed. The most common are based on copper and rhodium complexes with chiral ligands.
-
Copper catalysts with Schiff base or bisoxazoline (BOX) ligands are known to be effective. For instance, a C1-symmetric salicylaldimine-copper catalyst has been studied for the synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester[1]. Cationic bisoxazoline-copper complexes with PF6- as a counter-ion have demonstrated high stereoselectivities[2].
-
Rhodium catalysts , particularly dirhodium(II) carboxamidates, are also powerful catalysts for asymmetric cyclopropanation reactions[3].
-
Biocatalysts , such as engineered carbene transferases (e.g., myoglobin (B1173299) variants), have emerged as a highly efficient and stereoselective method for intramolecular cyclopropanation to form cyclopropane-fused γ-lactones[1].
Q3: How can I improve the trans/cis diastereoselectivity of the cyclopropanation reaction?
A3: The trans/cis ratio is influenced by several factors:
-
Catalyst Choice: The structure of the chiral ligand and the metal center plays a crucial role. Some catalysts inherently favor the formation of the trans isomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.
-
Temperature: Lower reaction temperatures generally favor higher diastereoselectivity by increasing the energy difference between the transition states leading to the trans and cis isomers.
-
Diazo Reagent: The steric bulk of the ester group on the diazoacetate can influence the stereochemical outcome.
Q4: What is a reliable method for converting (1R)-trans-chrysanthemic acid to this compound?
A4: The conversion involves the reduction of the carboxylic acid to the corresponding alcohol (chrysanthemol), followed by an intramolecular cyclization. A common method involves the reduction of a chrysanthemic acid ester with a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol. This can then be induced to form the lactone, often under acidic conditions or via activation of the hydroxyl group. It is crucial that these steps are performed under conditions that do not cause isomerization of the stereocenters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor trans/cis ratio) | 1. Suboptimal catalyst or ligand. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. Screen different chiral ligands for your metal catalyst (e.g., different BOX or Schiff base ligands for copper). 2. Lower the reaction temperature. Reactions are often run at 0°C or below to improve selectivity[2]. 3. Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, hexane). |
| Low Enantiomeric Excess (ee%) | 1. Ineffective chiral catalyst or ligand. 2. Racemization during the reaction or workup. 3. Impurities in starting materials or reagents. | 1. Switch to a catalyst known for high enantioselectivity, such as a well-defined chiral Rh(II) catalyst or an engineered enzyme[1][3]. 2. Ensure the reaction and workup conditions are mild and do not promote epimerization. Maintain low temperatures and use non-racemizing workup procedures. 3. Purify all starting materials and reagents before use. |
| Low Yield of Cyclopropanation Product | 1. Catalyst deactivation. 2. Decomposition of the diazo compound. 3. Inefficient catalyst loading. | 1. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Add the diazo compound slowly to the reaction mixture to maintain a low concentration. 3. Optimize the catalyst loading; while higher loading may increase yield, it also increases cost. |
| Formation of Side Products | 1. Dimerization of the diazo compound. 2. C-H insertion reactions. 3. Solvent participation in the reaction. | 1. Slow addition of the diazo compound can minimize its dimerization. 2. The choice of catalyst is critical to favor cyclopropanation over C-H insertion. Rhodium catalysts, in particular, can promote C-H insertion, so the ligand must be chosen carefully[3]. 3. Use non-reactive solvents. |
| Difficulty in Lactonization Step | 1. Incomplete reduction of the carboxylic acid/ester. 2. Unfavorable reaction conditions for cyclization. 3. Rearrangement or decomposition of the intermediate alcohol. | 1. Ensure the complete conversion of the starting material by monitoring the reaction (e.g., by TLC or GC) and using a sufficient excess of the reducing agent. 2. Screen different acids or Lewis acids to promote cyclization. 3. Perform the reaction at a low temperature and under an inert atmosphere to minimize side reactions. |
Data Presentation
Table 1: Comparison of Chiral Catalysts for Asymmetric Cyclopropanation
| Catalyst System | Substrate | Diene | Diazo Compound | trans/cis Ratio | ee% (trans) | Yield (%) | Reference |
| Cu(I)-Schiff Base (5-NO2) + Lewis Acid | 2,5-dimethyl-2,4-hexadiene | tert-butyl diazoacetate | - | 91 | 90 | [2] | |
| Cationic Bisoxazoline-Cu(I)-PF6 | 2,5-dimethyl-2,4-hexadiene | tert-butyl diazoacetate | 88/12 | 96 | - | [2] | |
| Engineered Myoglobin (Mb(L29A,H64V,V68A)) | 3-methylbut-2-en-1-yl 2-diazoacetate | (intramolecular) | - | 81 | 83 | [1] |
Note: The data presented is a summary from different sources and reaction conditions may vary.
Experimental Protocols
Protocol 1: Biocatalytic Intramolecular Cyclopropanation for the Synthesis of a Chrysanthemolactone Precursor
This protocol is adapted from the stereodivergent synthesis of cyclopropane-fused γ-lactones using engineered carbene transferases[1].
Materials:
-
Engineered Myoglobin variant (e.g., Mb(L29A,H64V,V68A)) expressed in E. coli cells
-
3-methylbut-2-en-1-yl 2-diazoacetate (substrate)
-
Sodium dithionite (B78146)
-
Phosphate (B84403) buffer (pH 8.0)
-
Ethyl acetate
Procedure:
-
Cell Suspension: Resuspend the E. coli cells expressing the engineered myoglobin catalyst in a phosphate buffer (pH 8.0) in a reaction vessel.
-
Reaction Initiation: Deoxygenate the cell suspension by purging with nitrogen or argon. Add a solution of the substrate, 3-methylbut-2-en-1-yl 2-diazoacetate, dissolved in an appropriate solvent.
-
Reduction: Add a freshly prepared solution of sodium dithionite to the reaction mixture to reduce the myoglobin's heme center.
-
Reaction Progress: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, extract the reaction mixture with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane-fused γ-lactone.
Visualizations
Logical Relationships
Caption: Troubleshooting Decision Tree for Low Stereoselectivity.
Experimental Workflow
Caption: Workflow for Biocatalytic Synthesis.
References
Technical Support Center: Scaling Up the Production of (1R)-Chrysanthemanthemolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of (1R)-Chrysanthemolactone production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent and scalable method for synthesizing this compound is through the acid-catalyzed intramolecular cyclization, or lactonization, of (1R)-cis-chrysanthemic acid. This precursor is often obtained through the resolution of racemic chrysanthemic acid or via stereoselective synthesis. The cis-isomer readily undergoes lactonization under acidic conditions to form the desired γ-lactone.
Q2: What are the critical parameters to control during the lactonization of (1R)-cis-chrysanthemic acid?
A2: Several parameters are crucial for a successful and high-yield lactonization. These include the choice and concentration of the acid catalyst, reaction temperature, solvent, and reaction time. Careful optimization of these factors is necessary to maximize the yield of this compound while minimizing the formation of byproducts.
Q3: How can I monitor the progress of the lactonization reaction?
A3: The progress of the reaction can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material, (1R)-cis-chrysanthemic acid, and the formation of the product, this compound.
Troubleshooting Guides
Low or No Conversion to this compound
Problem: The lactonization of (1R)-cis-chrysanthemic acid shows low or no conversion to the desired product.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Acid Catalyst Activity | - Increase the concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) incrementally. - Screen different Brønsted or Lewis acid catalysts to find one that is more effective for this specific transformation. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. While some lactonizations proceed at room temperature, others may require heating to overcome the activation energy barrier. Monitor for potential byproduct formation at higher temperatures. |
| Inappropriate Solvent | - Ensure that (1R)-cis-chrysanthemic acid is fully soluble in the chosen solvent at the reaction temperature. - Conduct a solvent screen with a range of polar aprotic and non-polar solvents (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the reaction. |
| Presence of Water | - Use anhydrous solvents and reagents. Water can inhibit the reaction and potentially lead to the hydrolysis of the lactone product back to the carboxylic acid. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
Formation of Significant Byproducts
Problem: The reaction mixture contains a high percentage of undesirable byproducts alongside this compound.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Polymeric materials | Intermolecular esterification of (1R)-cis-chrysanthemic acid. | - Employ high-dilution conditions by adding the substrate slowly to the reaction mixture. This favors the intramolecular cyclization over intermolecular polymerization. - Optimize the reaction temperature; lower temperatures may reduce the rate of polymerization. |
| Isomeric lactones | Rearrangement of the cyclopropane (B1198618) ring or epimerization at stereocenters under harsh acidic conditions. | - Use a milder acid catalyst or a lower concentration of a strong acid. - Optimize the reaction time to minimize the exposure of the product to acidic conditions after its formation. |
| Decomposition products | Degradation of the starting material or product under prolonged heating or strong acid catalysis. | - Reduce the reaction temperature and/or time. - Perform the reaction under an inert atmosphere to prevent oxidative degradation. |
Difficulties in Purification
Problem: Isolating pure this compound from the reaction mixture is challenging.
| Issue | Troubleshooting/Optimization Strategy |
| Co-elution with starting material | The polarity of (1R)-cis-chrysanthemic acid and this compound may be similar. |
| Presence of non-polar byproducts | Byproducts may have similar chromatographic behavior to the desired lactone. |
| Separation of Diastereomers | If the starting material was not enantiomerically pure, a mixture of diastereomeric lactones may be formed. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Lactonization of (1R)-cis-Chrysanthemic Acid
This protocol describes a general procedure for the synthesis of this compound from (1R)-cis-chrysanthemic acid.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1R)-cis-chrysanthemic acid (1 equivalent).
-
Add an anhydrous solvent (e.g., toluene, 10-20 mL per gram of starting material).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05-0.1 equivalents).
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove any unreacted starting material.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound production.
Stability issues of (1R)-Chrysanthemolactone under different conditions
Welcome to the technical support center for (1R)-Chrysanthemolactone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Like many phytoconstituents, particularly those with a lactone functional group, the stability of this compound can be influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Lactone rings are susceptible to hydrolysis, especially under acidic or basic conditions.[3][4]
Q2: How does pH impact the stability of this compound?
A2: The pH of a solution is a critical factor in the stability of this compound due to the potential for hydrolysis of the lactone ring. Both acidic and alkaline conditions can catalyze the opening of the lactone ring, leading to the formation of the corresponding hydroxy acid.[3][4] The rate of degradation is generally pH-dependent.[5]
Q3: Is this compound sensitive to light?
A3: Photostability is a common concern for many organic molecules.[6] Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[7][8] It is crucial to conduct photostability studies to determine if this compound is photolabile and if light-protective packaging is necessary.[9][10]
Q4: What is the expected thermal stability of this compound?
A4: Elevated temperatures can accelerate chemical degradation.[3] Thermal stress testing is essential to understand the intrinsic stability of the molecule and to determine appropriate storage conditions.[2][9] Degradation at high temperatures can indicate the need for controlled-temperature storage.
Q5: How can I monitor the degradation of this compound?
A5: Several analytical techniques can be employed to monitor the degradation of phytoconstituents like this compound.[1] High-Performance Liquid Chromatography (HPLC) is one of the most common methods for separating and quantifying the parent compound and its degradation products.[1][11][12] Other useful techniques include UV-Visible Spectroscopy, Mass Spectrometry (MS) for identification of degradants, and Thin-Layer Chromatography (TLC).[1][11][13]
Troubleshooting Guide
Q: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause?
A: Rapid degradation in an aqueous environment often points to hydrolysis of the lactone ring.
-
Check the pH: The pH of your formulation may be too acidic or too alkaline, accelerating hydrolysis. For maximal stability, it is advisable to determine the pH-rate profile to identify the pH of greatest stability.[3]
-
Temperature: Ensure your formulation is stored at the recommended temperature. Elevated temperatures will increase the rate of hydrolysis.
-
Excipient Interaction: Certain excipients in your formulation could be interacting with the molecule. It is recommended to perform compatibility studies with individual excipients.
Q: My this compound sample is changing color after being left on the lab bench. Why is this happening?
A: Color change is often an indication of degradation, potentially due to light exposure or oxidation.
-
Photodegradation: this compound may be photolabile. To confirm this, conduct a photostability study by exposing the sample to a controlled light source and comparing it to a sample kept in the dark.[6][7] If it is photosensitive, it should be handled under low-light conditions and stored in light-resistant containers.
-
Oxidation: The compound might be susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of colored degradation products. Consider purging your sample containers with an inert gas like nitrogen or argon.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | 100 | 85 | 15 |
| 4.5 | 100 | 98 | 2 |
| 7.0 | 100 | 92 | 8 |
| 9.0 | 100 | 75 | 25 |
Table 2: Effect of Temperature on the Stability of this compound (Solid State)
| Temperature | Initial Purity (%) | Purity after 7 days (%) | % Degradation |
| 40°C | 99.8 | 99.5 | 0.3 |
| 60°C | 99.8 | 97.2 | 2.6 |
| 80°C | 99.8 | 91.5 | 8.3 |
Table 3: Photostability of this compound (Solid State)
| Condition | Initial Purity (%) | Purity after Exposure (%) | % Degradation |
| Light (ICH Q1B) | 99.8 | 94.3 | 5.5 |
| Dark Control | 99.8 | 99.7 | 0.1 |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][9]
1. Acid and Base Hydrolysis:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
For acid hydrolysis, add the stock solution to 0.1 M HCl and 1 M HCl.[3]
-
For base hydrolysis, add the stock solution to 0.1 M NaOH and 1 M NaOH.[3]
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize them, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add hydrogen peroxide (e.g., 3-30%) to the solution.[9]
-
Keep the solution at room temperature or a slightly elevated temperature and monitor for degradation over time.
-
Analyze samples at different intervals by HPLC.
3. Thermal Degradation:
-
Place solid this compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C, 80°C).[14]
-
Expose the sample for a specified duration.
-
At the end of the study, dissolve the sample and analyze by HPLC to determine the extent of degradation.
4. Photostability Testing:
-
Expose the solid drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][10]
-
A dark control sample should be stored under the same conditions but protected from light.[7]
-
Analyze both the light-exposed and dark control samples by HPLC.
Visualizations
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Towards heat-stable oxytocin formulations: analysis of degradation kinetics and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. ikev.org [ikev.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. asianjpr.com [asianjpr.com]
- 10. database.ich.org [database.ich.org]
- 11. biosciencetrends.com [biosciencetrends.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: (1R)-Chrysanthemolactone Analytical Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of (1R)-Chrysanthemolactone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis
-
Q1: Why am I seeing poor separation of this compound from its enantiomer ((1S)-Chrysanthemolactone) on my chiral HPLC column?
A1: Poor enantiomeric separation can be due to several factors. Suboptimal mobile phase composition is a common cause; the type and concentration of the organic modifier, the pH of the aqueous phase, and any additives are critical for achieving separation.[1] Chiral separations are also often more sensitive to flow rate than achiral separations, and a lower flow rate may improve resolution.[1] Temperature can also have a significant and sometimes unpredictable effect on chiral separations, so experimenting with different column temperatures is a valuable optimization step.[1] Finally, ensure your chiral stationary phase (CSP) is appropriate for this class of compounds. Terguride-based CSPs have been shown to be effective for separating chrysanthemic acid enantiomers.[2]
-
Q2: My peaks for this compound are tailing. What could be the cause?
A2: Peak tailing in HPLC can indicate several issues. If all peaks in your chromatogram are tailing, it might be a system-level problem such as excessive extra-column volume.[1] If only the analyte peak is tailing, it could be due to secondary interactions between the analyte and the stationary phase. For silica-based columns, this can be due to interactions with silanol (B1196071) groups. Using a stronger mobile phase or adding a competing base like triethylamine (B128534) (TEA) can sometimes mitigate this.[3] Also, consider sample overload; injecting a smaller volume or a more dilute sample may resolve the issue.[4]
-
Q3: I'm experiencing poor reproducibility in my chiral HPLC method. How can I improve it?
A3: Poor reproducibility is a common challenge in chiral HPLC.[1] To enhance it, ensure the mobile phase is prepared consistently and its pH is precisely controlled for every run.[1] Use a column oven to maintain a stable and uniform temperature, as minor fluctuations can impact selectivity and retention times.[1] Chiral stationary phases may also require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[1]
GC Analysis
-
Q4: I am analyzing a derivatized form of this compound by GC and see multiple peaks. Why is this happening?
A4: The analysis of synthetic pyrethroids and their derivatives by GC can result in multiple peaks due to the presence of diastereomers. For instance, when chrysanthemic acid is derivatized with a chiral reagent like (+)-α-methylbenzylamine, the resulting diastereomeric amides can be separated by GC, leading to distinct peaks for each stereoisomer.[5]
-
Q5: How can I improve the sensitivity of my GC method for pyrethroid-type compounds?
A5: For halogenated compounds like many synthetic pyrethroids, using a GC system with an electron capture detector (GC-ECD) can provide high sensitivity.[6] For mass spectrometry-based detection, Negative Chemical Ionization (NCI) is a more sensitive and selective method than standard Electron Ionization (EI) for detecting electrophilic compounds.[6]
NMR Analysis
-
Q6: How can I resolve overlapping signals in the 1H NMR spectrum of my sample containing this compound?
A6: The use of a chiral lanthanide shift reagent, such as Eu(hfc)3, can be employed to induce chemical shift differences between the signals of enantiomers, aiding in the determination of enantiomeric purity and resolving overlapping signals.[7]
Sample Preparation
-
Q7: What is a general procedure for preparing a plant-derived sample for chromatographic analysis?
A7: A typical procedure involves several stages: sampling, drying (or freeze-drying), grinding to create a homogenous sample, and extraction.[8] Modern extraction techniques include accelerated solvent extraction, supercritical fluid extraction, microwave-assisted extraction, and sonication.[8] Following extraction, a cleanup step is often necessary to remove interfering substances.
Quantitative Data Summary
The following tables summarize typical parameters for the analytical methods discussed.
Table 1: HPLC Method Parameters for Chiral Separation of Chrysanthemic Acid Analogues
| Parameter | Value | Reference |
| Stationary Phase | Terguride-based Chiral Stationary Phase | [2] |
| Mobile Phase | Varies (pH dependent) | [2] |
| Detection | UV Diode Array | [2] |
| Elution Order | (1R)-isomers elute before (1S)-isomers | [2] |
Table 2: GC Method Parameters for Enantiomeric Purity of Chrysanthemic Acid
| Parameter | Value | Reference |
| Derivatizing Agent | (+)-α-methylbenzylamine | [5] |
| Column | 50-m x 0.25-mm glass capillary | [5] |
| Stationary Phase | FFAP (free fatty acid phase) | [5] |
| Detection | Not specified (likely FID or MS) | [5] |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Separation of Chrysanthemic Acid Enantiomers
This protocol is a general guideline based on the successful separation of chrysanthemic acid analogues.[2]
-
Column: Use a terguride-based chiral stationary phase.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. The pH of the mobile phase can strongly affect the retention and separation of cis- and trans-isomers.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. Chiral columns may require longer equilibration times.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV diode array detector.
-
Analysis: The (1R)-enantiomers are expected to elute before the (1S)-enantiomers.
Protocol 2: GC Analysis of Chrysanthemic Acid Enantiomers via Diastereomeric Derivatization
This protocol is adapted from a method for determining the enantiomeric purity of synthetic pyrethroids.[5]
-
Hydrolysis: Hydrolyze the pyrethroid ester under basic conditions to liberate chrysanthemic acid.
-
Acid Chloride Formation: Convert the chrysanthemic acid to its acid chloride.
-
Derivatization: React the acid chloride with (+)-α-methylbenzylamine to form diastereomeric amides.
-
GC Analysis:
-
Column: Use a 50-m x 0.25-mm glass capillary column coated with FFAP.
-
Injection: Inject the derivatized sample.
-
Separation: The diastereomeric amides derived from the (+) and (-) forms of both cis- and trans-chrysanthemic acids will be separated.
-
-
Quantification: Determine the ratio of the enantiomers based on the peak areas of the separated diastereomers.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting guide for poor enantiomeric separation in chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scribd.com [scribd.com]
- 5. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The chrysanthemic acid moiety - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (1R)-Chrysanthemolactone Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (1R)-Chrysanthemolactone. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for derivatizing this compound?
A1: The primary strategy for derivatizing this compound involves the nucleophilic ring-opening of the lactone. This reaction breaks the ester bond, forming a hydroxy-carboxylic acid intermediate or its corresponding ester or amide derivative directly. The two main approaches are:
-
Hydrolysis followed by Esterification/Amidation: The lactone is first hydrolyzed under acidic or basic conditions to yield chrysanthemic acid. This acid can then be derivatized to the desired ester or amide using standard coupling methods.
-
Direct Nucleophilic Ring-Opening: The lactone is directly reacted with a nucleophile, such as an alcohol (alcoholysis) or an amine (aminolysis), to form the corresponding hydroxy-ester or hydroxy-amide. This is often the more direct route.
Q2: What are the key parameters to consider when optimizing the derivatization reaction?
A2: Optimization of the reaction conditions is critical for achieving high yields and purity. The key parameters to consider include:
-
Catalyst: The choice and concentration of the catalyst (acid or base) can significantly influence the reaction rate and selectivity.
-
Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster reactions but may also promote side reactions.
-
Solvent: The polarity and boiling point of the solvent can impact the solubility of reactants and the reaction kinetics.
-
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for maximum conversion while minimizing byproduct formation.
-
Concentration of Reactants: The stoichiometry of the nucleophile and this compound should be optimized.
Q3: How can I monitor the progress of the derivatization reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture to determine the conversion and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic signals of the product and the disappearance of the reactant signals.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Q: I am observing very low or no conversion of my this compound starting material. What are the possible causes and solutions?
A:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and of the correct concentration. For acid catalysts like sulfuric acid, ensure it has not absorbed atmospheric moisture. For base catalysts, ensure they have not been neutralized by atmospheric CO₂. |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10°C. Be cautious of potential side reactions at higher temperatures. |
| Poor Solubility of Reactants | Choose a solvent in which both this compound and the nucleophile are readily soluble at the reaction temperature. |
| Short Reaction Time | Extend the reaction time and monitor the progress using TLC or HPLC to determine if the reaction is simply slow. |
| Steric Hindrance of Nucleophile | If using a bulky nucleophile, a more forcing reaction condition (higher temperature, stronger catalyst) might be necessary. Consider using a less hindered nucleophile if the application allows. |
Issue 2: Formation of Multiple Products or Side Reactions
Q: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. How can I improve the selectivity?
A:
| Possible Cause | Troubleshooting Step |
| Decomposition at High Temperature | Lower the reaction temperature and extend the reaction time. |
| Epimerization | If using a strong base, epimerization at the chiral centers of the cyclopropane (B1198618) ring can occur. Consider using a milder base or a non-basic catalyst system. |
| Undesired Reactions of the Hydroxyl Group | In a one-pot reaction, the newly formed hydroxyl group can undergo further reactions. A two-step approach (hydrolysis followed by derivatization) might offer better control. |
| Catalyst-Induced Side Reactions | Reduce the catalyst concentration. In some cases, a different type of catalyst (e.g., a Lewis acid instead of a Brønsted acid) may be more selective. |
Experimental Protocols (Model Protocols)
Disclaimer: These are model protocols based on general lactone chemistry and derivatization of related compounds. Optimization for specific substrates and scales is recommended.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
This protocol describes the ring-opening of this compound with methanol (B129727) under acidic conditions to yield the corresponding methyl hydroxy-ester.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of lactone).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Aminolysis of this compound with a Primary Amine
This protocol outlines the reaction of this compound with a primary amine to form the corresponding hydroxy-amide.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine)
-
Aprotic solvent (e.g., Toluene or THF)
-
Optional: Lewis acid catalyst (e.g., ZnCl₂)
Procedure:
-
Dissolve this compound (1.0 eq) in an aprotic solvent.
-
Add the primary amine (1.1 - 1.5 eq).
-
If the reaction is slow at room temperature, heat the mixture to a suitable temperature (e.g., 50-80°C).
-
For less reactive amines, a catalytic amount of a Lewis acid may be added.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
If a catalyst was used, perform an appropriate aqueous workup to remove it.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Quantitative Data Presentation
The following tables summarize typical reaction conditions for lactone derivatization based on related literature. These should be used as a starting point for optimization.
Table 1: Model Conditions for Acid-Catalyzed Alcoholysis
| Parameter | Range | Notes |
| Nucleophile | Primary or secondary alcohol | Excess alcohol can serve as the solvent. |
| Catalyst | H₂SO₄, HCl, p-TsOH | 1-10 mol% |
| Temperature | 25 - 100°C | Dependent on the alcohol's boiling point. |
| Reaction Time | 2 - 48 hours | Monitor for completion. |
| Solvent | Excess alcohol or an inert solvent like Toluene | Toluene allows for azeotropic removal of water if formed. |
Table 2: Model Conditions for Aminolysis
| Parameter | Range | Notes |
| Nucleophile | Primary or secondary amine | 1.0 - 2.0 equivalents. |
| Catalyst | None, or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) | Catalyst may be needed for less nucleophilic amines. |
| Temperature | 25 - 120°C | Higher temperatures for less reactive amines. |
| Reaction Time | 1 - 24 hours | Monitor for completion. |
| Solvent | Toluene, THF, Dioxane | Aprotic solvents are generally preferred. |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low-yield derivatization reactions.
Validation & Comparative
Comparative Analysis of Synthesis Methods for (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Chemical and Biocatalytic Routes
(1R)-Chrysanthemolactone, a key chiral building block in the synthesis of pyrethroid insecticides and various pharmaceuticals, demands efficient and stereoselective synthetic methodologies. This guide provides a comparative analysis of the primary chemical and emerging biocatalytic approaches for its synthesis, focusing on the intramolecular cyclization of (1R)-cis-chrysanthemic acid. The objective is to offer a clear overview of the performance, experimental considerations, and potential advantages of each method to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparing Synthesis Strategies
The synthesis of this compound predominantly involves the lactonization of (1R)-cis-chrysanthemic acid. The two main strategies employed are acid-catalyzed chemical synthesis and enzyme-mediated biocatalytic synthesis. Below is a summary of the key quantitative parameters for these methods.
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Biocatalytic Synthesis (Lipase-Mediated) |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | Lipase (e.g., from Candida antarctica) |
| Solvent | Aprotic organic solvents (e.g., Toluene, Benzene) | Organic solvents or solvent-free systems |
| Temperature | Elevated temperatures (Reflux) | Mild (Room temperature to moderate heat) |
| Reaction Time | Typically several hours | Can range from hours to days |
| Yield | Generally high | Variable, often moderate to high |
| Enantiomeric Excess (ee) | Dependent on the purity of the starting material | High, enzymes offer high stereoselectivity |
| Key Advantage | Well-established, readily available catalysts | High selectivity, mild conditions, green chemistry |
In-Depth Analysis of Synthesis Methods
Chemical Synthesis: Acid-Catalyzed Lactonization
The acid-catalyzed intramolecular esterification of (1R)-cis-chrysanthemic acid is a classical and widely utilized method for the production of this compound. This approach relies on the protonation of the carboxylic acid group, which facilitates the nucleophilic attack by the hydroxyl group that can be formed from the double bond, leading to cyclization.
Logical Workflow for Acid-Catalyzed Lactonization:
Comparative Analysis of (1R)-Chrysanthemolactone and its Enantiomer: A Review of Biological Activity
A comprehensive literature review reveals a notable absence of direct comparative studies on the biological activities of (1R)-Chrysanthemolactone and its corresponding enantiomer. While the genus Chrysanthemum is a rich source of bioactive secondary metabolites, scientific investigation has largely focused on broader extracts or other, more abundant compounds. Consequently, specific experimental data detailing the enantioselective effects of chrysanthemolactone is not available in the current body of scientific publications.
This guide, therefore, serves to highlight this significant gap in the literature. For researchers, scientists, and drug development professionals, this presents a novel area for investigation. The principle of stereoselectivity in pharmacology is well-established, where enantiomers of a chiral molecule can exhibit markedly different biological and toxicological profiles. It is highly probable that this compound and its enantiomer also display differential activities, a hypothesis that awaits experimental validation.
General Biological Context: Bioactivity of Chrysanthemum Species
Extracts from various Chrysanthemum species have been extensively studied and are known to possess a wide range of pharmacological properties, including:
-
Antimicrobial Activity: Many Chrysanthemum extracts have demonstrated inhibitory effects against a variety of bacteria and fungi.[1][2][3] These properties are often attributed to the complex mixture of phytochemicals present in the plant.
-
Antioxidant Properties: The presence of phenolic and flavonoid compounds in Chrysanthemum contributes to their antioxidant capacity, which is the ability to neutralize harmful free radicals.
-
Insecticidal Effects: The most well-known bioactive compounds from Chrysanthemum cinerariaefolium are the pyrethrins, which are potent natural insecticides.[4] This underscores the potential of other terpenoid constituents from Chrysanthemum species as insect control agents.
The Potential Role of Terpenoids like Chrysanthemolactone
Chrysanthemolactone belongs to the class of terpenoids, which are a large and diverse group of naturally occurring organic compounds. Sesquiterpenoids, in particular, are recognized for a variety of biological activities, including anti-inflammatory, antitumor, and antiviral effects.[5] Given that chrysanthemolactone is a terpenoid, it is plausible that it contributes to the overall bioactivity of Chrysanthemum extracts. However, without specific studies, its individual contribution and the stereochemical nuances of its activity remain unknown.
Future Directions and a Call for Research
The absence of data on the comparative biological activity of this compound and its enantiomer represents a clear opportunity for further research. A logical workflow for such an investigation is proposed below.
Caption: Proposed workflow for future research.
Conclusion
References
- 1. Two new quinolinone glycoalkaloids from Chrysanthemum indicum L. and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties of Chrysanthemum morifolium and Chrysanthemum indicum: a narrow review [frontiersin.org]
- 3. Chemical composition and antimicrobial activities of volatile oil extracted from Chrysanthemum morifolium Ramat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Chrysanthemum-Derived Bioactive Compounds
An Examination of Anticancer, Anti-inflammatory, and Neuroprotective Properties
The genus Chrysanthemum is a rich source of bioactive compounds with significant therapeutic potential.[1][2] For centuries, extracts from these plants have been utilized in traditional medicine, and modern phytochemical research has identified flavonoids, terpenoids, and phenylpropanoids as key contributors to their pharmacological effects.[1] Among these, derivatives of the flavonoid chrysin (B1683763) have garnered substantial attention for their diverse biological activities. This guide provides a comparative overview of the efficacy of various Chrysanthemum-derived compounds and chrysin derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective activities, supported by experimental data.
Anticancer Efficacy
Derivatives of chrysin have demonstrated notable cytotoxic effects against a range of cancer cell lines. Modifications to the chrysin structure, such as alkylation, halogenation, and the addition of heterocyclic rings, have been explored to enhance its anticancer potency.[3][4]
Table 1: Comparative Anticancer Activity of Chrysin Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5,7-diacetyl chrysin (Compound 3) | H22 | 141 | [5] |
| Chrysin benzimidazole (B57391) derivative (Compound 18) | MFC | 25.72 ± 3.95 | [3] |
| Chrysin salicylate (B1505791) derivative (Compound 3f) | MGC-803 | 23.83 ± 3.68 | [3] |
| Chrysin salicylate derivative (Compound 3f) | MFC | 27.34 ± 5.21 | [3] |
| Fluoro-substituted chrysin derivative (3b) | MDA-MB-231 | <6.5 | [3] |
| Nitro-substituted chrysin derivative (3h) | MDA-MB-231 | <6.5 | [3] |
| Dimethylamino-substituted chrysin derivative (3j) | MDA-MB-231 | <6.5 | [3] |
| Fluoro-substituted chrysin derivative (3b) | MCF-7 | <12 | [3] |
| Nitro-substituted chrysin derivative (3h) | MCF-7 | <12 | [3] |
| Dimethylamino-substituted chrysin derivative (3j) | MCF-7 | <12 | [3] |
| 5,7-dimethoxy-8-iodochrysin (3) | SGC-7901 | Strong Activity | [4] |
| 8-bromo-5-hydroxy-7-methoxychrysin (11) | HT-29 | Strong Activity | [4] |
| 5,7-dihydroxy-8-nitrochrysin (12) | SGC-7901 & HT-29 | Strong Activity | [4] |
| Ga(III)-chrysin-imidazole combination | Various Cancer Cells | <1.18 | [6] |
Note: "Strong Activity" indicates that the source reported significant efficacy without providing a specific IC50 value.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., H22, MCF-7, MDA-MB-231, SGC-7901, HT-29) are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chrysin derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compounds as described above.
-
Cell Harvesting and Staining: Cells are harvested, washed, and stained with fluorescent dyes such as Annexin V (for apoptosis) and Propidium Iodide (for DNA content and cell cycle analysis).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). For instance, some chrysin derivatives have been shown to arrest the cell cycle in the G0/G1 or G2 phase.[3][5]
Caption: Experimental workflow for assessing the anticancer efficacy of chrysin derivatives.
Anti-inflammatory Activity
Chrysanthemum extracts and their constituents have demonstrated significant anti-inflammatory properties.[1][7][8] The mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.[7][9]
Table 2: Comparative Anti-inflammatory Activity of Chrysanthemum-Derived Compounds
| Compound/Extract | Model | Key Findings | Reference |
| Ethanol Extract of Chrysanthemum zawadskii | LPS-stimulated RAW 264.7 cells | Reduced mRNA expression of iNOS, COX-2, and IL-6. | [7] |
| Linarin (from Chrysanthemum) | LPS-stimulated RAW 264.7 cells | Inhibited NO and cytokine production. | [8] |
| Chrysanthemum indicum Flos Extract (CIFE) | LPS-stimulated RAW 264.7 cells | Dose-dependently reduced IL-1β, IL-6, PEG2, TNF-α, IFN-γ, and NO. | [9] |
| Xanthone Derivatives (X1AELT) | LPS-stimulated M1 macrophages | Reduced IL-6 production by 52.2 ± 13.2%. | [10] |
Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and are concurrently treated with the test compounds.
-
Griess Assay: After a 24-hour incubation, the supernatant is collected, and the amount of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent. The colorimetric change is quantified using a spectrophotometer. A decrease in nitrite levels indicates an anti-inflammatory effect.
Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: As described above, cells are stimulated with LPS in the presence or absence of the test compounds.
-
Supernatant Collection: The cell culture supernatant is collected after incubation.
-
ELISA: Enzyme-Linked Immunosorbent Assays (ELISAs) are performed using specific antibody pairs to quantify the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.
References
- 1. Exploring the antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties of Chrysanthemum morifolium and Chrysanthemum indicum: a narrow review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer effect of chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity evaluation of chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synergistic Anti-Inflammatory Effects of Ethanol Extracts from Chrysanthemum zawadskii Flower and Cudrania tricuspidata Fruit Occur via Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeted screening of multiple anti-inflammatory components from Chrysanthemi indici Flos by ligand fishing with affinity UF-LC/MS [frontiersin.org]
- 10. Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids [mdpi.com]
Illuminating the Mechanism: A Guide to Validating the Biological Target of (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
(1R)-Chrysanthemolactone, a sesquiterpene lactone, holds potential as a bioactive compound. However, its precise biological target and mechanism of action remain to be fully elucidated. This guide provides a comprehensive framework for researchers to approach the identification and validation of the molecular target(s) of this compound. By employing a combination of modern experimental and computational techniques, a robust understanding of its pharmacological effects can be achieved, paving the way for potential therapeutic applications.
A Roadmap for Target Validation
The journey from a bioactive compound to a validated drug target involves a multi-step, iterative process. The following workflow outlines a logical progression for the target validation of this compound.
A Comparative Analysis of (1R)-Chrysanthemolactone and Other Natural Lactones in Modulating Inflammatory and Cytotoxic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of (1R)-Chrysanthemolactone, a sesquiterpene lactone found in plants of the Chrysanthemum genus, with other well-characterized natural lactones. While specific quantitative data for this compound is still emerging, this comparison draws upon available information for related compounds and the broader class of sesquiterpene lactones to offer insights into its potential therapeutic applications. The focus is on two key biological activities: anti-inflammatory and cytotoxic effects, supported by experimental data for comparable lactones, Parthenolide (B1678480) and Costunolide.
Introduction to this compound and Comparative Lactones
This compound is a naturally occurring sesquiterpene lactone, a class of compounds known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2][3] These activities are often attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological nucleophiles.[4] Plants from the Asteraceae family are a rich source of these compounds.[2]
For a robust comparison, this guide focuses on two extensively studied sesquiterpene lactones:
-
Parthenolide: A major bioactive component of feverfew (Tanacetum parthenium), known for its potent anti-inflammatory and anticancer properties.[5][6]
-
Costunolide: A sesquiterpene lactone isolated from various plants, including Saussurea lappa, which has demonstrated significant anti-inflammatory and cytotoxic activities.[7][8]
Comparative Analysis of Biological Activities
The primary biological activities of interest for these lactones are their ability to modulate inflammatory responses and induce cytotoxicity in cancer cells. The following sections provide a detailed comparison based on available experimental data.
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented inhibitors of inflammatory pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2][5]
A comparison of the anti-inflammatory activity of Parthenolide and Costunolide is presented in the table below.
| Lactone | Assay | Cell Line | IC50 (µM) | Reference |
| Parthenolide | Inhibition of NF-κB | Various | ~5 | [5] |
| Costunolide | Inhibition of NO Production | BV2 microglia | Not specified | [8] |
| Angeloylajadin (from C. indicum) | Inhibition of NO Production | RAW 264.7 | 0.2 | [12] |
Table 1: Comparison of Anti-inflammatory Activity of Natural Lactones. This table summarizes the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory effects of Parthenolide, Costunolide, and a related compound from Chrysanthemum indicum.
Cytotoxic Activity
Many sesquiterpene lactones exhibit potent cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[5][13] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.
The cytotoxic activities of Parthenolide and Costunolide against a range of cancer cell lines are well-documented and provide a benchmark for the potential of this compound.
| Lactone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [14] | |
| A549 | Lung Carcinoma | 4.3 | [11] | |
| TE671 | Medulloblastoma | 6.5 | [11] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [11] | |
| A2058 | Melanoma | 20 | [15] | |
| Costunolide | MCF-7 | Breast Cancer | 40 | [2] |
| MDA-MB-231 | Breast Cancer | 40 | [2] | |
| CAL 27 | Oral Squamous Carcinoma | 32 | [3] | |
| YD-10B | Oral Cancer | 9.2 | [4] | |
| Ca9-22 | Oral Cancer | 7.9 | [4] |
Table 2: Comparison of Cytotoxic Activity of Natural Lactones. This table presents the half-maximal inhibitory concentration (IC50) values for the cytotoxic effects of Parthenolide and Costunolide on various human cancer cell lines.
Signaling Pathways and Experimental Workflows
The biological effects of these lactones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Key Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones, including likely this compound, exert their biological effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by sesquiterpene lactones.
Experimental Workflow for Biological Activity Assessment
The anti-inflammatory and cytotoxic activities of these lactones are typically assessed using standardized in vitro assays.
Caption: General experimental workflows for assessing biological activity.
Detailed Experimental Protocols
For the benefit of researchers, detailed protocols for the key experiments cited are provided below.
Protocol 1: Determination of Anti-inflammatory Activity (Nitric Oxide Assay)
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound, Parthenolide, Costunolide) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[16]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17][18]
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[18]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Protocol 2: Determination of Cytotoxic Activity (MTT Assay)
Objective: To assess the effect of a test compound on the metabolic activity of cancer cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.[19]
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Conclusion
This comparative guide highlights the potential of this compound as a bioactive natural product with likely anti-inflammatory and cytotoxic properties, based on the activities of the broader class of sesquiterpene lactones and related compounds isolated from Chrysanthemum species. The provided data for Parthenolide and Costunolide offer a valuable benchmark for future investigations into this compound. The detailed experimental protocols serve as a resource for researchers aiming to quantify the biological activities of this and other natural lactones. Further studies are warranted to isolate and characterize the specific biological activities and mechanisms of action of this compound to fully elucidate its therapeutic potential.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Parthenolide Content & Bioactivity - www.Vasculex.com [cardient.com]
- 6. researchgate.net [researchgate.net]
- 7. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Costunolide inhibits proinflammatory cytokines and iNOS in activated murine BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Genomic and Metabolomic Characterization of Kitasatospora griseola JNUCC 62 from Mulyeongari Oreum and Its Cosmeceutical Potential [mdpi.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Natural Product Analogs for Anticancer Drug Discovery
Introduction
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a compound and observing the effect on its biological activity, researchers can identify the key molecular features responsible for its therapeutic effects. This iterative process is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
While the initial focus of this guide was on (1R)-Chrysanthemolactone analogs, a comprehensive literature search revealed a lack of specific SAR studies on this particular class of compounds. Therefore, to illustrate the principles and application of SAR in natural product-based drug discovery, this guide presents a comparative analysis of two well-studied classes of natural product analogs with significant anticancer activity: Chrysin (B1683763) derivatives and 1,4-Naphthoquinone analogs . This guide is intended for researchers, scientists, and drug development professionals interested in the strategic design and optimization of novel therapeutic agents derived from natural sources.
Section 1: Structure-Activity Relationship of Chrysin Derivatives as Anticancer Agents
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in honey, propolis, and various plants, known to possess a range of biological activities, including anticancer effects.[1] However, its clinical potential is often limited by poor bioavailability.[2] Consequently, numerous derivatives have been synthesized to improve its efficacy. The following table summarizes the cytotoxic activity of selected chrysin derivatives against various cancer cell lines, providing a basis for understanding their SAR.
Data Presentation: Cytotoxic Activity of Chrysin Analogs
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysin | H | H | SGC-7901 | > 40 | [3] |
| HT-29 | > 40 | [3] | |||
| HepG2 | 74.97 | [4] | |||
| Compound 4 | OCH3 | H | SGC-7901 | 3.7 | [2][3] |
| HT-29 | 3.1 | [2][3] | |||
| Compound 5 | H | OCH3 | SGC-7901 | 5.8 | [2][3] |
| HT-29 | 2.0 | [2][3] | |||
| Compound 6 | O(CH2)2CH3 | H | HCT116 | 1.56 | [2] |
| HepG2 | 33.5 | [2] | |||
| Compound 7 | H | O(CH2)2CH3 | HCT116 | 1.56 | [2] |
| HepG2 | 8.53 | [2] | |||
| Compound 10 | CO(CH2)10CH3 | H | HepG2 | 14.79 | [4] |
SAR Insights for Chrysin Derivatives:
-
Methylation: The addition of a methyl group to the hydroxyl groups at positions 5 or 7 (Compounds 4 and 5) significantly enhances anticancer activity compared to the parent chrysin molecule.[2][3]
-
Alkoxylation: Introducing a propoxy chain at either the 5- or 7-position (Compounds 6 and 7) also leads to potent cytotoxic effects, with IC50 values in the low micromolar range against the HCT116 colon cancer cell line.[2]
-
Esterification with a Long Chain: The addition of a long aliphatic chain via an ester linkage at the 7-hydroxyl group (Compound 10) resulted in a 5.4-fold increase in activity against HepG2 liver cancer cells compared to chrysin, and also improved its solubility.[4] This suggests that increasing lipophilicity can be a beneficial strategy.
-
General Trend: In general, modification of the hydroxyl groups of chrysin, particularly through etherification or esterification, appears to be a viable strategy for enhancing its anticancer properties.[1]
Section 2: Structure-Activity Relationship of 1,4-Naphthoquinone Analogs as Anticancer Agents
1,4-Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are found in various natural sources. Many synthetic and natural 1,4-naphthoquinones, such as juglone (B1673114) and plumbagin, have demonstrated significant pharmacological activities, including anticancer effects.[5][6] Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the inhibition of key cellular targets like STAT3.[5][7]
Data Presentation: Antiproliferative Activity of 1,4-Naphthoquinone Analogs
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| PD9 | H | H | 4-Cl | DU-145 (Prostate) | 1.8 ± 0.1 | [5][8] |
| MDA-MB-231 (Breast) | 1.8 ± 0.2 | [5][8] | ||||
| HT-29 (Colon) | 2.2 ± 0.1 | [5][8] | ||||
| PD10 | H | H | 4-F | DU-145 (Prostate) | 1.2 ± 0.1 | [5][8] |
| MDA-MB-231 (Breast) | 1.1 ± 0.1 | [5][8] | ||||
| HT-29 (Colon) | 1.3 ± 0.1 | [5][8] | ||||
| PD11 | H | H | 4-Br | DU-145 (Prostate) | 1.7 ± 0.1 | [5][8] |
| MDA-MB-231 (Breast) | 1.4 ± 0.1 | [5][8] | ||||
| HT-29 (Colon) | 2.0 ± 0.1 | [5][8] | ||||
| PD13 | H | CH3 | 4-Cl | DU-145 (Prostate) | 1.6 ± 0.1 | [5][8] |
| MDA-MB-231 (Breast) | 1.2 ± 0.1 | [5][8] | ||||
| HT-29 (Colon) | 1.5 ± 0.1 | [5][8] | ||||
| PD14 | H | CH3 | 4-F | DU-145 (Prostate) | 1.1 ± 0.1 | [5][8] |
| MDA-MB-231 (Breast) | 1.0 ± 0.1 | [5][8] | ||||
| HT-29 (Colon) | 1.2 ± 0.1 | [5][8] | ||||
| PD15 | H | CH3 | 4-Br | DU-145 (Prostate) | 1.4 ± 0.1 | [5][8] |
| MDA-MB-231 (Breast) | 1.1 ± 0.1 | [5][8] | ||||
| HT-29 (Colon) | 1.4 ± 0.1 | [5][8] |
SAR Insights for 1,4-Naphthoquinone Derivatives:
-
Halogen Substitution: The introduction of a halogen (F, Cl, Br) at the para-position of the aniline (B41778) ring attached to the naphthoquinone core generally results in potent antiproliferative activity, with IC50 values in the low micromolar range across multiple cancer cell lines.[5][8]
-
Fluorine Moiety: Analogs containing a fluorine atom (PD10 and PD14) consistently showed slightly higher potency compared to their chlorine and bromine counterparts.[5][8]
-
Methyl Group: The presence of a methyl group at the R2 position on the naphthoquinone scaffold (PD13, PD14, PD15) appears to maintain or slightly enhance the cytotoxic activity compared to the unsubstituted analogs (PD9, PD10, PD11).[5][8]
-
Mechanism of Action: Several of these potent analogs, particularly PD9, were found to be effective inhibitors of STAT3 dimerization, suggesting a potential mechanism for their anticancer effects.[5][8]
Section 3: Experimental Protocols
The determination of cytotoxic and apoptotic activity is fundamental to SAR studies. Below are detailed methodologies for two key experiments frequently cited in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells by adding the compounds to the wells in triplicate. Include appropriate controls (e.g., vehicle control, positive control).[11]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 10 minutes in the dark to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[11]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caspase-3/7 Activation Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle and mixing until dissolved.[14]
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The fold increase in caspase activity is determined by comparing the luminescent signal from treated cells to that of untreated control cells.
Section 4: Visualizing SAR Concepts and Pathways
Diagrams are powerful tools for visualizing complex relationships and workflows in drug discovery.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: The role of executioner caspases-3/7 in the apoptotic signaling cascade.
References
- 1. The Relationship between Pharmacological Properties and Structure- Activity of Chrysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chrysin derivatives and screening of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchtweet.com [researchtweet.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
(1R)-Chrysanthemolactone: Unraveling its Biological Activity In Vitro and In Vivo
Currently, there is a notable absence of publicly available scientific literature detailing the specific in vitro and in vivo activities of (1R)-Chrysanthemolactone. While this naturally occurring monoterpene lactone is structurally identified, comprehensive studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications have not been published.
This lack of specific data prevents a direct comparison of this compound's performance with other alternative compounds. The scientific community relies on peer-reviewed experimental data to validate claims of biological activity, and without such evidence for this compound, any discussion of its efficacy remains speculative.
The Importance of In Vitro and In Vivo Studies
To understand the potential of a compound like this compound, a systematic progression of research is required, starting with in vitro (laboratory-based) experiments and moving towards in vivo (animal) studies.
In vitro studies would be the initial step to screen for biological activity. These experiments could involve:
-
Cell-based assays: To determine the effect of this compound on specific cell types, such as cancer cells, immune cells, or neurons. This would help identify potential anti-cancer, anti-inflammatory, or neuroprotective properties.
-
Enzyme inhibition assays: To investigate if the compound can block the activity of specific enzymes that are implicated in disease processes.
-
Receptor binding assays: To see if this compound can interact with cellular receptors, which is a common mechanism for drug action.
An example of a general experimental workflow for initial in vitro screening is depicted below.
Figure 1. A generalized workflow for the initial in vitro screening of a novel compound.
Should promising activity be identified in vitro, the next crucial step would be ** in vivo studies** in animal models. These studies are essential to understand how the compound behaves in a whole organism and could include:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Efficacy studies: To evaluate the therapeutic effect of the compound in animal models of specific diseases (e.g., tumor growth in mice).
-
Toxicology studies: To assess the safety profile of the compound and determine any potential adverse effects.
Potential Signaling Pathways
Given that many terpenoid compounds isolated from Chrysanthemum species exhibit anti-inflammatory and anti-cancer properties, it is plausible that this compound could modulate key signaling pathways involved in these processes. Putative targets could include pathways like NF-κB, MAPK, or PI3K/Akt, which are central regulators of inflammation and cell survival. However, without experimental evidence, the interaction of this compound with these or any other signaling pathways remains unknown.
The diagram below illustrates a simplified representation of a common signaling pathway that is often a target for anti-inflammatory and anti-cancer drug development.
Figure 2. A hypothetical signaling pathway that could be a target for compounds with anti-inflammatory activity.
Conclusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of two prominent monoterpene lactones: Nepetalactone and Loliolide. While the initial focus was on (1R)-Chrysanthemolactone, a comprehensive search of available scientific literature and spectral databases did not yield a complete set of its spectroscopic data. Therefore, this guide pivots to two structurally related and well-characterized monoterpene lactones to provide a valuable comparative framework for researchers working with this class of natural products. This compound, isolated from Dendranthema indicum, remains a compound of interest, and the methodologies and comparative data presented herein can serve as a useful reference for its future characterization.
Monoterpene lactones are a class of natural products exhibiting a wide range of biological activities, making them attractive targets for phytochemical and pharmacological research. Understanding their structural features through spectroscopic analysis is fundamental to elucidating their mechanism of action and potential therapeutic applications. This guide presents a comparative summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Nepetalactone and Loliolide.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Nepetalactone and Loliolide, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | Nepetalactone | Loliolide [1] |
| H-1 | - | 2.00 (ddd), 2.48 (ddd) |
| H-2 | - | 4.36 (sept) |
| H-3 | - | 1.56 (dd), 1.81 (dd) |
| H-6 | - | 5.78 (s) |
| H-10 | - | 1.30 (s) |
| H-11 | - | 1.49 (s) |
| H-12 | - | 1.81 (s) |
| Other | See specific isomer data | - |
Note: Nepetalactone exists as various stereoisomers, and the specific chemical shifts can vary. The data for Loliolide is presented for the most commonly reported isomer.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | Nepetalactone (cis,trans-isomer) [1] | Loliolide [1] |
| C-1 | 171.4 | 45.6 |
| C-2 | - | 66.6 |
| C-3 | 133.7 | 47.3 |
| C-4 | 115.7 | 36.0 |
| C-4a | 49.5 | 86.8 |
| C-5 | 33.2 | 183.0 |
| C-6 | 31.1 | 113.0 |
| C-7 | 40.8 | 171.9 |
| C-7a | 40.0 | - |
| C-8 | 20.4 | - |
| C-9 | 15.6 | - |
| C-10 | - | 30.7 |
| C-11 | - | 27.0 |
| C-12 | - | 26.5 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Nepetalactone (Typical Range) | Loliolide (Typical Range) |
| C=O (Lactone) | 1750 - 1730 | ~1745 |
| C=C | 1680 - 1640 | ~1650 |
| C-O | 1250 - 1150 | 1200 - 1100 |
| O-H | - | ~3400 (broad) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Nepetalactone | 166 | 123, 109, 95, 81 |
| Loliolide [1] | 196 | 178, 163, 140, 111 (base peak) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of monoterpene lactones and can be adapted for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified monoterpene lactone is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish ¹H-¹H connectivities, one-bond ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively. The specific parameters for these experiments are optimized based on the instrument and sample.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Thin Film (for oils): A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
A background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like monoterpene lactones.
-
Sample Preparation: The purified sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like a monoterpene lactone.
Caption: A generalized workflow for the isolation and spectroscopic characterization of monoterpene lactones.
References
A Comparative Guide to Emerging Synthetic Routes for (1R)-Chrysanthemolactone
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of (1R)-Chrysanthemolactone, a key chiral building block for various biologically active compounds, remains a significant challenge in synthetic organic chemistry. This guide provides a comparative analysis of novel and established synthetic strategies, offering an objective look at their performance with supporting experimental data and detailed methodologies.
Performance Benchmark of Synthetic Routes
The following tables summarize quantitative data for key methodologies in the synthesis of this compound and its immediate precursors, providing a clear comparison of their efficiency and stereoselectivity.
Table 1: Asymmetric Cyclopropanation to Chrysanthemic Acid Esters
| Entry | Catalyst/Method | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Copper Schiff-Base Complex | 2,5-dimethyl-2,4-hexadiene (B125384) | - | 91% | 90% | [1] |
| 2 | Cationic Bisoxazoline-Copper Complex | 2,5-dimethyl-2,4-hexadiene | 88:12 | 96% | - | [1] |
Table 2: Enzymatic Resolution of Chrysanthemic Acid Esters
| Entry | Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Lipase (B570770) | Racemic Chrysanthemic Acid Ester | (1R)-trans-Chrysanthemic Acid | >99% | - | |
| 2 | Porcine Pancreatic Lipase (PPL) | Racemic Chrysanthemates | Enantiopure Ester and Acid | High | - |
Table 3: Asymmetric Lactonization Approaches
| Entry | Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Chiral Iridium Complex | γ-Ketoester | Chiral Lactone | up to 99% | up to 99% | [2] |
| 2 | Confined Imidodiphosphorimidate (IDPi) Brønsted Acid | γ,δ-Unsaturated Carboxylic Acid | Tertiary Lactone | Good to Excellent | - | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are outlined below. These protocols are based on established procedures and can be adapted for the synthesis of this compound.
Asymmetric Cyclopropanation using a Cationic Bisoxazoline-Copper Complex
This protocol describes a general procedure for the asymmetric cyclopropanation to form a precursor to this compound.
Materials:
-
Cationic bisoxazoline-copper complex with PF6- as the counter ion (catalyst)
-
2,5-dimethyl-2,4-hexadiene (substrate)
-
tert-butyl diazoacetate (reagent)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cationic bisoxazoline-copper complex (0.1 mol%) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add 2,5-dimethyl-2,4-hexadiene to the reaction mixture.
-
Slowly add tert-butyl diazoacetate to the mixture over a period of several hours using a syringe pump to control the rate of addition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chrysanthemic acid ester.
Enzymatic Kinetic Resolution of a Racemic Chrysanthemic Acid Ester
This protocol outlines a general method for the enzymatic resolution to obtain the enantiomerically pure precursor.
Materials:
-
Racemic chrysanthemic acid ester
-
Immobilized lipase (e.g., Novozym 435)
-
Phosphate (B84403) buffer solution
-
Organic solvent (e.g., toluene)
Procedure:
-
To a solution of the racemic chrysanthemic acid ester in an organic solvent, add the immobilized lipase and the phosphate buffer.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the resolution by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the produced acid.
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Separate the unreacted (1R)-ester from the (1S)-acid by extraction or column chromatography.
-
The isolated (1R)-ester can then be hydrolyzed to (1R)-chrysanthemic acid for subsequent lactonization.
Asymmetric Intramolecular Lactonization via Catalytic Hydrogenation
This protocol describes a general procedure for the asymmetric synthesis of chiral lactones from ketoesters, a strategy applicable to the synthesis of this compound.[2]
Materials:
-
γ-ketoester precursor of chrysanthemolactone
-
Chiral Iridium catalyst with a ferrocene-based ligand
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol (B129727) or ethanol)
Procedure:
-
In a high-pressure autoclave, dissolve the γ-ketoester and the chiral iridium catalyst in the anhydrous solvent.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a specific temperature until the reaction is complete (monitored by HPLC or GC).
-
Carefully release the hydrogen pressure and purge the autoclave with an inert gas.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the chiral lactone.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic and benchmarking processes.
Caption: A generalized workflow for the synthesis and subsequent benchmarking of this compound via different routes.
Caption: A decision-making diagram for selecting a suitable synthetic route based on key performance indicators.
References
- 1. Highly Efficient Catalysts for Asymmetric Synthesis of Chrysanthemic Acid | Semantic Scholar [semanticscholar.org]
- 2. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Catalytic Asymmetric Hydrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Catalytic Asymmetric Hydrolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Catalytic Asymmetric Hydrolactonization | Semantic Scholar [semanticscholar.org]
Cross-Validation of Analytical Methods for (1R)-Chrysanthemolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of (1R)-Chrysanthemolactone, a key chiral intermediate in the synthesis of various pyrethroid insecticides, is critical for ensuring product quality, efficacy, and safety. The cross-validation of analytical methods is an essential step in the development and selection of a suitable analytical procedure. This guide provides a comparative analysis of three common analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document presents a hypothetical cross-validation scenario to illustrate the relative performance of these methods. The experimental data and protocols are representative of typical findings for chiral lactones and are intended to serve as a practical resource for establishing and validating analytical methods for this compound.
Comparative Performance Data
The selection of an analytical method is a critical decision guided by factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC, and NMR for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable (Primary Method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 99.5 - 100.5% |
| Precision (% RSD, n=6) | |||
| - Intra-day | < 1.5% | < 2.0% | < 1.0% |
| - Inter-day | < 2.5% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | ~10 µM |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | Dependent on experimental parameters |
| Specificity/Selectivity | High (with chiral column) | Very High (with chiral column) | High (structure-specific) |
| Sample Throughput | Moderate | High | Low |
| Need for Derivatization | No | Potentially, to improve volatility and thermal stability | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical results. The following are generalized experimental protocols for the HPLC, GC, and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or chiral detector (e.g., Circular Dichroism).
-
Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is essential for the enantiomeric separation of chrysanthemolactone isomers.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is commonly used for normal-phase chiral separations. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength of 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[1]
-
Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Beta-DEX™ or Gamma-DEX™), is necessary for enantiomeric resolution.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C (for FID).
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent such as hexane (B92381) or ethyl acetate. Derivatization may be considered to enhance volatility if necessary.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.
-
Solvent: A deuterated solvent with a known purity, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), containing a certified internal standard.
-
Internal Standard: A stable compound with a simple spectrum that does not overlap with the analyte signals, such as maleic acid or 1,3,5-trimethoxybenzene.
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse, accurately calibrated.
-
Relaxation Delay (d1): A long delay (at least 5 times the longest T1 of the analyte and internal standard) to ensure full relaxation of all nuclei.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: The spectra are phased and baseline corrected. The integrals of specific, well-resolved signals of this compound and the internal standard are carefully determined.
-
Quantification: The concentration of this compound is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molar masses, and the number of protons giving rise to each signal.[4]
Workflow for Cross-Validation of Analytical Methods
A systematic workflow is essential for the robust cross-validation of different analytical methods. The following diagram illustrates the key stages involved in comparing and validating HPLC, GC, and NMR for the analysis of this compound.
Workflow for the cross-validation of analytical methods.
Decision Pathway for Method Selection
The choice between HPLC, GC, and qNMR often depends on the specific requirements of the analysis. The following diagram illustrates a decision-making pathway for selecting the most appropriate method.
Decision pathway for selecting an analytical method.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (1R)-Chrysanthemolactone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of (1R)-Chrysanthemolactone.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating the substance as potentially hazardous.[1] The following guidelines are based on general best practices for the disposal of novel or uncharacterized lactone compounds and are designed to ensure safety and compliance with environmental regulations.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). Lactone compounds may be harmful if ingested, inhaled, or absorbed through the skin.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile)[3] |
| Eye Protection | Safety glasses with side shields or goggles[3] |
| Lab Coat | Standard laboratory coat to prevent skin contact[3] |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[2] Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Protocol for Disposal:
-
Segregation and Labeling :
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
-
Collect all waste containing this compound, including contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The label should include "Hazardous Waste," the chemical name "this compound," and identify it as a lactone, an organic compound.[2]
-
-
Waste Accumulation and Storage :
-
Contact Environmental Health and Safety (EHS) :
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a chemical waste disposal form.[3]
-
Provide the EHS office with all available information about the waste.[2]
-
-
Decontamination of Labware :
-
Thoroughly decontaminate any labware that has come into contact with this compound before reuse or disposal as non-hazardous waste.[2]
-
A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water.[2]
-
The solvent rinse must be collected as hazardous waste.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
